molecular formula C7H10N2O2S B3279557 (6-(Methylsulfonyl)pyridin-3-yl)methanamine CAS No. 694482-76-3

(6-(Methylsulfonyl)pyridin-3-yl)methanamine

Cat. No.: B3279557
CAS No.: 694482-76-3
M. Wt: 186.23 g/mol
InChI Key: KMONYXIECSWHNO-UHFFFAOYSA-N
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Description

(6-(Methylsulfonyl)pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(Methylsulfonyl)pyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Methylsulfonyl)pyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylsulfonylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMONYXIECSWHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthesis of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently evaluate novel building blocks for their utility in drug discovery and materials science. (6-(Methylsulfonyl)pyridin-3-yl)methanamine is a highly specialized compound that offers a unique combination of stability and reactivity. This technical guide provides an in-depth analysis of its electronic structure, physicochemical properties, and a self-validating synthetic protocol for its preparation.

Structural and Electronic Profiling

The molecular architecture of (6-(Methylsulfonyl)pyridin-3-yl)methanamine is defined by three distinct functional domains, each contributing uniquely to its reactivity and physical properties. Understanding these domains is critical for predicting the compound's behavior in complex synthetic pathways.

  • The Pyridine Core: According to structural analyses provided by [1], the central pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This significantly reduces its nucleophilicity and makes electrophilic aromatic substitution (

    
    ) exceedingly challenging[1].
    
  • The Methylsulfonyl Group (C6 Position): The

    
     moiety is a powerful electron-withdrawing group (EWG)[1]. Its placement at the 6-position further intensifies the deactivation of the pyridine ring[1]. However, sulfonamides and sulfonyl groups are known for their exceptional thermal stability, imparting thermodynamic robustness to the overall molecule[1].
    
  • The Methanamine Group (C3 Position): In stark contrast to the deactivated core, the primary amine (

    
    ) acts as a reactive nucleophilic center[1]. It serves as an excellent hydrogen-bond donor, while the pyridine nitrogen and sulfonyl oxygens act as hydrogen-bond acceptors, enabling complex supramolecular assemblies[1].
    

SPR Core Compound Core (6-(Methylsulfonyl)pyridin-3-yl)methanamine Pyr Pyridine Ring Electron-deficient H-bond Acceptor Core->Pyr Scaffold Sulf Methylsulfonyl Group Strongly Electron-withdrawing Thermal Stability Core->Sulf C6 Position Amin Methanamine Group Primary Amine Nucleophilic Center Core->Amin C3 Position

Fig 1: Structure-property relationship map detailing electronic and reactivity domains.

Physicochemical Properties

Summarizing the quantitative parameters of this compound is essential for its integration into pharmacophore models. The following table outlines its core physicochemical data based on commercial and theoretical benchmarks.

PropertyValue
Compound Name (6-(Methylsulfonyl)pyridin-3-yl)methanamine
Molecular Formula

[1]
Molecular Weight 186.23 g/mol [1]
CAS Registry Number (Free Base) 694482-76-3[1]
CAS Registry Number (Di-HCl Salt) 2126159-53-1
CAS Registry Number (HCl Salt) 1817776-64-9[2]
Hydrogen Bond Donors 1 (Primary amine)[1]
Hydrogen Bond Acceptors 4 (Pyridine N, 2x Sulfonyl O, Amine N)[1]
Rotatable Bonds 2
Purity Standard (Commercial)

95%[1]

Validated Synthetic Methodology

The construction of this compound relies on the modification of a pre-functionalized pyridine ring[1]. This catalytic hydrogenation workflow is adapted from validated pharmaceutical protocols, such as those detailed in[3], which describes the synthesis of pyrimidine derivatives for autoimmune diseases.

Experimental Workflow: Catalytic Hydrogenation

Objective: Selective reduction of the nitrile group to a primary amine without reducing the aromatic pyridine ring or cleaving the methylsulfonyl group.

Reagents:

  • 6-(methylsulfonyl)nicotinonitrile (500 mg, 2.74 mmol)[3]

  • Raney Nickel (1.51 g, wet, ~17.85 mmol)[3]

  • Ammonium Hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 28-30% aqueous, 0.12 mL)
    
  • Anhydrous Methanol (MeOH, 10 mL)[3]

  • Hydrogen gas (

    
    )
    

Step-by-Step Procedure:

  • Substrate Solvation: In a well-ventilated fume hood, suspend 500 mg of 6-(methylsulfonyl)nicotinonitrile in 10 mL of anhydrous methanol within a high-pressure hydrogenation flask[3].

  • Equilibrium Modulator Addition: Add 0.12 mL of aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to the suspension.
    
    • Causality & Mechanism: During the reduction of nitriles, a highly reactive intermediate imine is formed. This imine is susceptible to nucleophilic attack by the newly formed primary amine product, which leads to unwanted secondary amine dimers. The addition of excess ammonia shifts the chemical equilibrium, outcompeting the primary amine for the imine intermediate and strictly enforcing selectivity toward the primary amine target.

  • Catalyst Introduction: Carefully add 1.51 g of wet Raney Nickel to the mixture[3].

    • Safety Note: Raney Ni is highly pyrophoric. It must be kept wet and handled under an inert Argon atmosphere prior to the introduction of hydrogen.

  • Hydrogenation (Self-Validating Step): Purge the reaction vessel with Argon three times to remove oxygen, followed by three purges with Hydrogen gas. Pressurize the vessel with

    
     and stir vigorously at room temperature. Monitor the reaction via LC-MS. The system validates its own completion when the mass peak corresponding to the starting nitrile (m/z ~182) is fully consumed and replaced by the product peak (m/z ~187 for 
    
    
    
    ).
  • Work-up and Filtration: Once hydrogen uptake ceases, carefully vent the

    
     gas and purge the system with Argon. Filter the crude reaction mixture through a tightly packed pad of Celite.
    
    • Causality & Mechanism: Filtering through Celite rather than standard filter paper is a critical safety and purity choice. It physically traps the finely divided, pyrophoric Raney Nickel particles, preventing them from igniting upon exposure to air during disposal and ensuring a metal-free filtrate.

  • Isolation: Wash the Celite pad with additional methanol to ensure complete product recovery. Combine the filtrates, dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , filter, and concentrate under reduced pressure to afford the crude (6-(Methylsulfonyl)pyridin-3-yl)methanamine.
    

Synthesis A 6-(Methylsulfonyl)nicotinonitrile (Starting Material) B Addition of MeOH & NH4OH (Suppresses Dimerization) A->B C Raney Ni Catalyst & H2 Gas (Active Reduction) B->C D Intermediate Imine (Transient Species) C->D Hydrogenation E (6-(Methylsulfonyl)pyridin-3-yl)methanamine (Target Product) D->E NH3-driven equilibrium

Fig 2: Catalytic hydrogenation workflow of 6-(methylsulfonyl)nicotinonitrile.

Applications in Drug Development

The strategic combination of an electron-deficient aromatic ring, a highly stable sulfonyl group, and a reactive amine makes this compound highly valuable[1]. In medicinal chemistry, the methanamine moiety serves as a versatile attachment point for coupling with carboxylic acids to form stable amide bonds—a ubiquitous linkage in active pharmaceutical ingredients (APIs). Furthermore, its rich hydrogen-bonding network makes it an excellent candidate for crystal engineering and supramolecular chemistry[1], allowing drug development professionals to fine-tune the solubility, bioavailability, and binding affinity of target molecules.

References
  • Google Patents. "WO2016020288A1 - Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases". World Intellectual Property Organization.

Sources

An In-depth Technical Guide to (6-(Methylsulfonyl)pyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (6-(Methylsulfonyl)pyridin-3-yl)methanamine, a versatile building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to empower researchers in their scientific endeavors.

Core Molecular Attributes

(6-(Methylsulfonyl)pyridin-3-yl)methanamine is a substituted pyridine derivative characterized by a primary amine and a methylsulfonyl group. These functional groups impart a unique electronic and steric profile, making it a valuable synthon for a range of applications.

Physicochemical Data

A summary of the key physicochemical properties of (6-(Methylsulfonyl)pyridin-3-yl)methanamine and related compounds is presented below. It is important to note that while experimental data for the target molecule is not widely available in the public domain, data from closely related structures and computational predictions provide valuable insights.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1][2]
CAS Number 694482-76-3[1]
IUPAC Name (6-(Methylsulfonyl)pyridin-3-yl)methanamine
Topological Polar Surface Area (TPSA) 73.05 Ų (calculated for isomer)[2]
logP 0.2084 (calculated for isomer)[2]

Note: TPSA and logP values are for the isomeric compound 6-((Methylsulfonyl)methyl)pyridin-3-amine and should be considered as estimates.

Synthesis and Elucidation of Structure

The primary synthetic route to (6-(Methylsulfonyl)pyridin-3-yl)methanamine involves the reduction of a nitrile precursor, 6-(methylsulfonyl)nicotinonitrile. This approach is favored due to the availability of the starting materials and the efficiency of the transformation.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process starting from a commercially available chloropyridine derivative.

Synthesis_Pathway A 2-chloro-5-cyanopyridine B 2-(methylthio)-5-cyanopyridine A->B  NaSMe, DMF C 6-(methylsulfonyl)nicotinonitrile B->C  Oxidation (e.g., m-CPBA) D (6-(Methylsulfonyl)pyridin-3-yl)methanamine C->D  Reduction (e.g., H₂, Raney Ni)

Caption: Synthetic pathway to (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

Experimental Protocol: Reduction of 6-(methylsulfonyl)nicotinonitrile

This protocol is a representative example for the reduction of a substituted nicotinonitrile to the corresponding aminomethylpyridine, based on established chemical literature.

Materials:

  • 6-(methylsulfonyl)nicotinonitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Hydrogen gas

  • Parr Hydrogenation Apparatus

Procedure:

  • To a Parr hydrogenation bottle, add 6-(methylsulfonyl)nicotinonitrile (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material.

  • Carefully add Raney Nickel (approximately 10% by weight of the nitrile) to the solution.

  • Seal the Parr apparatus and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

  • The product can be further purified by column chromatography on silica gel if necessary.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Field-Proven Insights

The reactivity of (6-(Methylsulfonyl)pyridin-3-yl)methanamine is dominated by the interplay between the electron-deficient pyridine ring and the nucleophilic primary amine.

Reactivity Profile

Reactivity_Profile cluster_0 Reactivity of (6-(Methylsulfonyl)pyridin-3-yl)methanamine cluster_1 Reaction Types Core Molecule (6-(Methylsulfonyl)pyridin-3-yl)methanamine Primary Amine Nucleophilic Primary Amine Core Molecule->Primary Amine Pyridine Ring Electron-Deficient Pyridine Ring Core Molecule->Pyridine Ring Acylation/Sulfonylation Acylation / Sulfonylation Primary Amine->Acylation/Sulfonylation Reductive Amination Reductive Amination Primary Amine->Reductive Amination Methylsulfonyl Group Electron-Withdrawing Group Pyridine Ring->Methylsulfonyl Group Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Pyridine Ring->Nucleophilic Aromatic Substitution (SNAr) Electrophilic Aromatic Substitution (SEAr) Electrophilic Aromatic Substitution (SEAr) - Disfavored Pyridine Ring->Electrophilic Aromatic Substitution (SEAr)

Caption: Reactivity profile of (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

Expertise & Experience: The potent electron-withdrawing nature of the methylsulfonyl group, combined with the inherent electron deficiency of the pyridine ring, renders the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Conversely, electrophilic aromatic substitution (SEAr) is significantly disfavored.[1] The primary amine function readily undergoes standard transformations such as acylation, sulfonylation, and reductive amination, providing a handle for further molecular elaboration.

Applications in Drug Discovery and Materials Science

The unique structural features of (6-(Methylsulfonyl)pyridin-3-yl)methanamine make it an attractive scaffold for the design of novel bioactive molecules and functional materials.

Role as a Pharmacophore

In drug design, a pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. The methylsulfonyl pyridine core can act as a key pharmacophoric element. For instance, the sulfone group is a well-known bioisostere for other hydrogen bond acceptors and can improve metabolic stability. The pyridine nitrogen can also participate in crucial interactions with biological targets.

Building Block in Medicinal Chemistry

This compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, related sulfone-containing pyridines have been investigated as inhibitors of various enzymes.

Potential in Materials Science

The electron-deficient nature of the pyridine ring suggests potential applications in the development of organic electronic materials.[1] Pyridine-containing polymers are known to exhibit interesting electronic and optical properties. The primary amine provides a reactive site for polymerization or for grafting onto other material surfaces.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(6-(Methylsulfonyl)pyridin-3-yl)methanamine is a valuable and versatile chemical entity with significant potential in both academic and industrial research. Its well-defined reactivity and unique electronic properties make it a key building block for the synthesis of novel compounds with applications in drug discovery and materials science. This guide has provided a comprehensive overview of its core attributes, synthesis, and potential applications, empowering researchers to leverage this compound in their future work.

References

Sources

Role of (6-(Methylsulfonyl)pyridin-3-yl)methanamine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (6-(Methylsulfonyl)pyridin-3-yl)methanamine as a Strategic Heterocyclic Building Block

Executive Summary & Compound Profile

(6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3) is a specialized heterocyclic building block designed for modern medicinal chemistry campaigns.[1][2] Unlike generic benzylamines, this scaffold incorporates a "magic methyl" sulfone moiety directly onto a pyridine ring.[3][2] This unique architecture serves a dual purpose: it acts as a robust metabolic anchor while simultaneously modulating the physicochemical properties (LogP, pKa) of the final drug candidate.

For researchers in lead optimization, this building block offers a strategic solution to common attrition risks such as high lipophilicity, rapid metabolic clearance, or poor solubility.[3]

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Drug Design
CAS Number 694482-76-3Precise identification for procurement/synthesis.[1][2]
Formula

Low MW (186.23 g/mol ) allows for fragment-based growth.[1][2]
LogP (Calc) ~ -0.7 (Highly Polar)Excellent "LogP Clipper" to reduce lipophilicity of greasy scaffolds.[1][2]
pKa (Amine) ~ 7.8 – 8.2 (Est.)Lower than benzylamine (~9.5).[1][2] Improves membrane permeability at physiological pH.[1][2]
H-Bond Acceptors 3 (Sulfone O's, Pyridine N)Strong interaction potential with solvent front or hinge regions.[1][2]
Electronic State Electron-DeficientThe sulfone strongly deactivates the pyridine ring, preventing oxidative metabolism.[2]

Strategic Utility in Drug Design

The value of (6-(Methylsulfonyl)pyridin-3-yl)methanamine lies in its ability to install the 2-methylsulfonylpyridine pharmacophore via a versatile primary amine handle.[1][2]

The "Polar Anchor" Effect

In many kinase and GPCR programs, hydrophobic collapse is a major issue.[3] Attaching this moiety provides a concentrated region of polarity (the sulfone) that is metabolically inert.

  • Metabolic Stability: The methylsulfonyl group (

    
    ) blocks the typically labile 6-position of the pyridine ring from CYP450 oxidation.[1][2] Unlike a methyl group, which can be a "soft spot" for metabolism (
    
    
    
    ), the sulfone is already fully oxidized.[3]
  • pKa Modulation: The strong electron-withdrawing nature of the sulfone (

    
    ) and the pyridine ring reduces the basicity of the pendant primary amine. While standard benzylamines are fully protonated (
    
    
    
    ) at pH 7.4, this analog has a significant fraction of neutral species, facilitating passive diffusion across biological membranes (e.g., Blood-Brain Barrier).[3]
Structural Diagram: The Pharmacophore Map

PharmacophoreMap Core (6-(Methylsulfonyl)pyridin-3-yl)methanamine Sulfone Methylsulfonyl Group (-SO2Me) • Strong H-Bond Acceptor • Metabolic Blocker (Pos 6) • Polar Anchor (Lowers LogP) Core->Sulfone Contains Pyridine Pyridine Core • Electron Deficient • Lowers pKa of Amine Core->Pyridine Scaffold Amine Primary Amine (-CH2NH2) • Synthetic Handle • Amide/Urea Formation • Moderate Basicity (pKa ~8) Core->Amine Functional Handle Sulfone->Pyridine Deactivates Ring (EWG) Pyridine->Amine Modulates Basicity

Caption: Functional decomposition of the building block showing the interplay between the sulfone anchor, pyridine core, and reactive amine handle.[3]

Synthetic Pathways & Availability[1][2][3][4]

While commercially available, understanding the synthesis is crucial for scale-up or analog design (e.g., deuterated versions).[3][2] The synthesis typically proceeds via the "Nitrile Route," which avoids the use of unstable intermediates.[3]

Route A: The Nitrile Reduction (Preferred)[2]
  • Precursor: 6-Chloronicotinonitrile.[1][2]

  • Displacement: Reaction with Sodium Methanesulfinate (

    
    ) in DMSO or DMF displaces the chloride to form 6-(methylsulfonyl)nicotinonitrile .[1][2] This is a facile 
    
    
    
    reaction due to the electron-deficient nature of the pyridine.[1][2]
  • Reduction: The nitrile is reduced to the primary amine using Hydrogenation (Raney Ni or Pd/C) or Borane-THF (

    
    ).[1][2]
    
Synthetic Workflow Diagram

Synthesis Start 6-Chloronicotinonitrile (Commercial Starting Material) Step1 Step 1: SNAr Displacement Reagent: MeSO2Na, DMSO, 100°C Outcome: Install Sulfone Start->Step1 Inter Intermediate: 6-(Methylsulfonyl)nicotinonitrile Step1->Inter Step2 Step 2: Nitrile Reduction Reagent: H2, Raney Ni, MeOH/NH3 Alternative: BH3·THF Inter->Step2 Final Target Product: (6-(Methylsulfonyl)pyridin-3-yl)methanamine Step2->Final

Caption: Step-wise synthesis from commercially available 6-chloronicotinonitrile. Step 1 exploits the reactivity of the 6-chloro position; Step 2 reveals the amine handle.[1]

Experimental Protocol: Amide Coupling

The most common application of this building block is coupling to a carboxylic acid core (e.g., a kinase hinge binder). The following protocol is optimized to prevent sulfonamide side reactions and ensure high yield.

Objective: Couple (6-(Methylsulfonyl)pyridin-3-yl)methanamine (1.0 eq) with a Carboxylic Acid Core (1.0 eq).

Reagents:

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).[1][2]

  • Base: DIPEA (3.0 eq).[1][2]

  • Solvent: DMF or DCM (Anhydrous).[1][2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Core (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Why? Pre-activation ensures the active ester is formed before the amine is introduced, reducing dimerization.[3]

  • Addition: Add (6-(Methylsulfonyl)pyridin-3-yl)methanamine (1.0 mmol) in one portion.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS.[1][2] The product should appear as the [M+1] peak. The sulfone group is stable and will not interfere.[2]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • Saturated

      
       (2 x 20 mL) – Removes unreacted acid.[1][2]
      
    • Water (2 x 20 mL) – Removes DMF.[1][2]

    • Brine (1 x 20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via Flash Chromatography (DCM/MeOH gradient). The polar sulfone usually makes the product more polar than typical amides; expect elution at 2–5% MeOH.[1]
    

Self-Validating Check:

  • Observation: If the reaction turns dark black immediately, check the quality of the amine.[3] Pyridine amines can oxidize if stored improperly.[1][2]

  • LC-MS: Look for the characteristic isotopic pattern of Sulfur (small M+2 contribution) to confirm the sulfone integrity.

Case Studies & Applications

Kinase Inhibitors (Solvent Front Targeting)

In the design of Type I/II kinase inhibitors, the solvent front region often tolerates polar groups. Attaching this moiety allows the sulfone to protrude into the solvent, improving solubility without sacrificing binding affinity.[3] The pyridine nitrogen can occasionally pick up an additional water-mediated H-bond.[1][2]

COX-2 and Anti-Inflammatory Agents

Historically, the 2-methylsulfonylpyridine motif is a bioisostere of the sulfonamide found in Celecoxib.[1][2] While Etoricoxib uses a direct pyridine-ring attachment, this methanamine linker variant allows for a flexible connection to different scaffolds, retaining the COX-2 selectivity pharmacophore (the sulfone) while altering the vector of attachment.[2]

References

  • Benchchem. (n.d.).[1][2] (6-(Methylsulfonyl)pyridin-3-yl)methanamine Product Page. Retrieved from [1][2]

  • BLD Pharm. (n.d.).[1][2] (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride Safety & Data. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4] 2-(Methylsulfonyl)pyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Friesen, R. W., et al. (1998).[3][2] 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active Cyclooxygenase-2 Inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the methylsulfonylpyridine pharmacophore).

  • ChemScene. (n.d.).[1][2] 6-((Methylsulfonyl)methyl)pyridin-3-amine Data. Retrieved from [1][2]

Sources

Technical Whitepaper: Chemical Identifiers, Structural Properties, and Synthetic Methodologies of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-(Methylsulfonyl)pyridin-3-yl)methanamine is a highly specialized bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a nucleophilic primary amine tethered to an electron-deficient methylsulfonyl-substituted pyridine core, this compound is a critical intermediate in the synthesis of targeted therapeutics. It is particularly valuable in the development of kinase inhibitors and nuclear receptor modulators, where the sulfonyl group enhances metabolic stability and target binding[1][2].

Chemical Identity and Registry Identifiers

To ensure rigorous tracking and database cross-referencing during drug development, the precise chemical identifiers for the free base and its commonly utilized salt forms are cataloged below (verified via [3] and ).

Table 1: Comprehensive Chemical Identifiers

Property / IdentifierValue
Chemical Name (6-(Methylsulfonyl)pyridin-3-yl)methanamine
CAS Registry Number (Free Base) 694482-76-3[3]
CAS Registry Number (HCl Salt) 1817776-64-9[4]
CAS Registry Number (2HCl Salt) 2126159-53-1
Molecular Formula C7H10N2O2S[3]
Molecular Weight 186.23 g/mol [3]
Canonical SMILES CS(=O)(=O)c1ccc(CN)cn1[5]
InChI InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3[6]
InChIKey KMONYXIECSWHNO-UHFFFAOYSA-N[6]

Electronic Structure and Reactivity Profiling

Understanding the intrinsic electronic properties of this molecule is crucial for predicting its behavior in complex synthetic pathways[3].

  • The Pyridine Core & Electrophilic Aromatic Substitution (SEAr) : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. In this compound, the deactivation is profoundly amplified by the methylsulfonyl (-SO₂CH₃) group at the 6-position[3]. The strong inductive (-I) and resonance (-M) electron-withdrawing effects of the sulfonyl group render the pyridine ring highly resistant to electrophilic attack[3].

  • Nucleophilic Amine : The primary methanamine group acts as the primary reactive handle. Because it is insulated from the electron-withdrawing pyridine ring by a methylene (-CH₂-) spacer, the amine retains its nucleophilicity and basicity, making it an excellent candidate for amidation, reductive amination, and alkylation reactions[1].

ReactivityMap Core (6-(Methylsulfonyl)pyridin-3-yl)methanamine Core Structure Amine Primary Methanamine Nucleophilic Center Core->Amine Alkylation / Amidation Pyridine Pyridine Ring Electron Deficient Resistant to SEAr Core->Pyridine Structural Scaffold Sulfonyl Methylsulfonyl Group Strong EWG (-I, -M) Metabolic Stability Core->Sulfonyl Electronic Modulation Sulfonyl->Pyridine Deactivates Ring

Fig 1: Electronic properties and reactivity mapping of the compound.

Synthetic Methodology: Precursor-Based Approach

The most efficient and scalable route to synthesize (6-(Methylsulfonyl)pyridin-3-yl)methanamine involves the catalytic reduction of 6-(methylsulfonyl)nicotinonitrile (CAS: 66154-68-5)[1][7].

Protocol: Catalytic Hydrogenation of Nitrile to Primary Amine

Objective : To reduce the cyano group to a primary amine while suppressing the formation of secondary amine byproducts, as detailed in the[1].

Reagents :

  • 6-(methylsulfonyl)nicotinonitrile (Starting Material)[7]

  • Raney Nickel (Catalyst)[1]

  • Ammonium Hydroxide (NH₄OH, 28-30% aqueous)[1]

  • Methanol (MeOH, Solvent)[1]

  • Hydrogen Gas (H₂)[1]

Step-by-Step Procedure & Causality :

  • Preparation of the Reaction Mixture : Suspend 6-(methylsulfonyl)nicotinonitrile (e.g., 500 mg, 2.74 mmol) in 10 mL of Methanol[1].

    • Causality: Methanol serves as a polar protic solvent that readily dissolves the starting material and stabilizes the polar transition states during hydrogenation[6].

  • Addition of Ammonia : Add 0.12 mL of concentrated NH₄OH to the suspension[1].

    • Causality: This is a critical mechanistic step. During nitrile reduction, the intermediate imine can react with the newly formed primary amine to yield an unwanted secondary amine. The addition of excess ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate, thereby exclusively driving the formation of the desired primary amine.

  • Catalyst Addition : Carefully add Raney Nickel (approx. 1.5 g)[1].

    • Causality: Raney Ni is highly active for nitrile reductions at ambient temperatures and pressures, offering excellent chemoselectivity without reducing the pyridine ring or the sulfonyl group[1][6].

  • Hydrogenation : Purge the reaction vessel with inert gas, then introduce an H₂ atmosphere. Stir vigorously at room temperature for 16 hours[1].

  • Workup : Filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Wash the filter cake with excess methanol[1].

  • Isolation : Concentrate the filtrate under reduced pressure to afford (6-(Methylsulfonyl)pyridin-3-yl)methanamine as a solid[1].

SynthesisWorkflow SM 6-(Methylsulfonyl)nicotinonitrile (Starting Material) Reagents Raney Ni (Catalyst) NH4OH (Ammonia Source) MeOH (Solvent), H2 (Gas) SM->Reagents Suspend & Mix Reaction Catalytic Hydrogenation (16h, Room Temp) Reagents->Reaction H2 Atmosphere Workup Celite Filtration & Concentration Reaction->Workup Suppress Secondary Amine Product (6-(Methylsulfonyl)pyridin-3-yl)methanamine (Target Primary Amine) Workup->Product Isolate Free Base

Fig 2: Catalytic hydrogenation workflow for primary amine synthesis.

Applications in Drug Discovery

(6-(Methylsulfonyl)pyridin-3-yl)methanamine is frequently cited in patent literature as a precursor for synthesizing optionally fused heterocyclyl-substituted pyrimidine derivatives[1][2]. These complex molecules are investigated for their efficacy in treating inflammatory, metabolic, oncologic, and autoimmune diseases by modulating nuclear receptors[2][8]. The methylsulfonyl group often serves to improve the aqueous solubility and metabolic stability of the final drug candidate, while also acting as a potent hydrogen bond acceptor in the target protein's binding pocket.

References

  • Source: Google Patents (Nuevolution A/S)

Sources

Literature review of pyridine-3-methanamine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-methanamine (3-picolylamine) represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique ability to serve as both a semi-rigid linker and a functional pharmacophore.[1] Unlike its 2- and 4-substituted isomers, the 3-position offers a specific vector orientation that facilitates optimal binding in kinase hinge regions and metalloenzyme active sites without the steric clashes often associated with ortho-substitution.[1] This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of pyridine-3-methanamine derivatives, with a specific focus on their role as anticancer agents (kinase/tubulin inhibitors) and metalloprotease inhibitors.

Structural & Physicochemical Properties

The pyridine-3-methanamine moiety (C₆H₈N₂) consists of a pyridine ring substituted at the meta position with an aminomethyl group.[1]

  • Basicity & Ionization: The pyridine nitrogen (

    
    ) and the primary amine (
    
    
    
    ) allow for the formation of dicationic species at physiological pH, enhancing solubility and electrostatic interactions with anionic residues (e.g., Asp, Glu) in protein binding pockets.
  • Chelation Potential: The 1,3-arrangement prevents the bidentate chelation typical of 2-picolylamine (which forms stable 5-membered rings with metals).[1] Instead, pyridine-3-methanamine derivatives often act as monodentate ligands or bridging ligands in metalloenzyme active sites (e.g., MMPs), allowing for higher selectivity by avoiding non-specific metal scavenging.[1]

  • Linker Geometry: The methylene bridge provides rotational freedom, allowing the terminal amine to adopt conformations required for hydrogen bonding, while the aromatic ring participates in

    
     stacking interactions (e.g., with Phe or Tyr residues).
    

Synthetic Methodologies

The construction of the pyridine-3-methanamine scaffold typically proceeds via two primary robust pathways: Reductive Amination and Nitrile Reduction .[1]

Pathway A: Reductive Amination (Preferred)

This route allows for the convergent synthesis of secondary and tertiary amines, widely used in generating library diversity.

Protocol:

  • Reactants: Pyridine-3-carboxaldehyde (1.0 equiv) and the corresponding amine (1.0–1.2 equiv).[1]

  • Conditions: Reflux in MeOH or DCE for 2–4 hours to form the imine intermediate.

  • Reduction: Cool to 0°C, add

    
     or 
    
    
    
    (1.5 equiv). Stir at RT for 12 hours.
  • Workup: Quench with saturated

    
    , extract with DCM, and purify via silica gel chromatography.
    
Pathway B: Reduction of 3-Cyanopyridine

Used when the primary amine is the desired "warhead" or starting material for further derivatization (e.g., amide coupling).

Protocol:

  • Reactants: 3-Cyanopyridine.[1]

  • Catalyst: Raney Nickel or

    
    .
    
  • Conditions: Hydrogenation (

    
    , 40–60 psi) in ammoniacal methanol.
    
  • Note: Requires careful control to prevent secondary amine formation (dimerization).

Visualization: Synthetic Logic Flow

SynthesisPathways Start1 Pyridine-3-carboxaldehyde Imine Imine Intermediate Start1->Imine + R-NH2 (-H2O) Start2 3-Cyanopyridine PrimaryAmine Pyridine-3-methanamine (Primary Amine) Start2->PrimaryAmine H2 / Raney Ni Reduction SecondaryAmine N-Substituted Derivative (Secondary Amine) Imine->SecondaryAmine NaBH(OAc)3 Reductive Amination PrimaryAmine->SecondaryAmine + R-CHO / NaBH4 or R-COCl

Figure 1: Divergent synthetic pathways for accessing pyridine-3-methanamine derivatives.

Therapeutic Applications & Case Studies

Oncology: Chalcone Hybrids as Tubulin/EGFR Inhibitors

Recent medicinal chemistry campaigns have successfully hybridized the pyridine-3-methanamine moiety with chalcones (1,3-diphenyl-2-propen-1-one) to target non-small cell lung cancer (NSCLC).[1]

Mechanism of Action: These hybrids function as dual inhibitors:

  • Tubulin Polymerization Inhibition: The chalcone motif occupies the colchicine binding site on tubulin.

  • EGFR Kinase Inhibition: The pyridine nitrogen forms a critical hydrogen bond with the hinge region (Met793) of the EGFR kinase domain, while the methylene linker positions the chalcone tail into the hydrophobic pocket.

Quantitative SAR Analysis (Durgapal et al.): The following table summarizes the cytotoxicity of 3-aminomethyl pyridine chalcone derivatives against human cancer cell lines.

Compound IDR-Substituent (Chalcone Ring B)IC50 (µM) - A549 (Lung)IC50 (µM) - MCF-7 (Breast)Selectivity Index
C-02 4-Methoxy5.89 6.23High
C-05 3,4-Dimethoxy10.7012.40Moderate
C-08 4-Chloro15.3018.10Low
Std 5-Fluorouracil1.510.73-

Data Interpretation: Electron-donating groups (Methoxy) significantly enhance potency compared to electron-withdrawing groups (Chloro), suggesting a requirement for electron density to facilitate


-stacking or H-bonding within the binding pocket.[1]
Matrix Metalloproteinase (MMP) Inhibitors

Pyridine-3-methanamine derivatives serve as "non-zinc chelating" inhibitors or selective zinc-binding groups (ZBG).[1] Unlike hydroxamates (which bind Zn too strongly, causing toxicity), the pyridine nitrogen coordinates weakly to the catalytic Zinc ion in MMP-13, while the amide/amine side chain extends into the S1' specificity pocket.

Key Insight: The 3-position substitution is critical here. A 2-position substitution would lead to steric clash with the enzyme wall, whereas the 3-position directs the substituent into the solvent-exposed region, improving pharmacokinetic properties.[1]

Visualization: Dual-Target Signaling Pathway

SignalingPathway EGFR EGFR (Receptor Tyrosine Kinase) Ras Ras-GTP EGFR->Ras Tubulin Microtubule Dynamics Mitosis Mitosis (M-Phase) Tubulin->Mitosis Required for Spindle Formation Drug Pyridine-3-methanamine Chalcone Hybrid Drug->EGFR Inhibits (H-bond to Met793) Drug->Tubulin Destabilizes Polymerization Drug->Mitosis Blocks Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->Mitosis Promotes Proliferation Apoptosis Apoptosis / Cell Death Mitosis->Apoptosis Mitotic Catastrophe

Figure 2: Dual mechanism of action for pyridine-3-methanamine hybrids targeting EGFR signaling and microtubule dynamics.[1]

Comparative Analysis: 3- vs. 4-Isomers

While Apatinib (Rivoceranib) is a successful VEGFR-2 inhibitor utilizing a pyridine-4-methanamine linker, the 3-isomer offers distinct advantages in specific contexts:

  • Conformational Entropy: The 3-substituted derivatives possess a different rotational vector, often preferred when the binding pocket requires a "bent" conformation rather than the linear geometry favored by 4-substituted analogs.[1]

  • Metabolic Stability: The 3-position is less prone to oxidative metabolism compared to the electron-deficient 2- and 4-positions, potentially improving the half-life of the drug candidate.[1]

References

  • Durgapal, S. D., et al. (2023). "Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review." ACS Omega.

  • BenchChem. (2025). "Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride: Structure-Activity Relationship." BenchChem Technical Library.

  • National Institutes of Health (NIH). (2025). "Vismodegib | C19H14Cl2N2O3S | CID 24776445."[2] PubChem Database.

  • European Patent Office. (2007). "Pyridine Matrix Metalloproteinase Inhibitors." EP1362033B1.

  • InvivoChem. (2025). "Apatinib (Rivoceranib) - VEGFR Inhibitor Profile."[1][3] InvivoChem Catalog.

Sources

Methodological & Application

Standard synthesis protocol for (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Executive Summary

(6-(Methylsulfonyl)pyridin-3-yl)methanamine is a critical building block in medicinal chemistry, particularly in the development of COX-2 inhibitors (e.g., Etoricoxib analogs) and kinase inhibitors. Its structure features an electron-deficient pyridine ring substituted with a polar methylsulfonyl group and a reactive primary amine.

This application note details a robust, two-step synthetic protocol designed for scalability and safety. Unlike older methods that utilize odorous thiols followed by oxidation, this protocol employs a direct sulfinate displacement strategy. This "green" approach minimizes step count, reduces waste, and avoids the handling of volatile sulfur-II species.

Key Advantages of This Protocol:

  • Odorless: Eliminates the use of sodium thiomethoxide (NaSMe).

  • Convergent: Direct installation of the fully oxidized sulfone moiety.

  • Selectivity: Optimized hydrogenation conditions prevent secondary amine formation.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected at the benzylic amine and the sulfone-pyridine bond. The most efficient forward path utilizes commercially available 6-chloronicotinonitrile as the starting material.

Synthesispathway SM 6-Chloronicotinonitrile (Starting Material) INT 6-(Methylsulfonyl)nicotinonitrile (Stable Intermediate) SM->INT Step 1: NaSO2Me DMSO, 80-100°C (SNAr Displacement) ALT1 6-(Methylthio)nicotinonitrile SM->ALT1 Alternative: NaSMe PROD (6-(Methylsulfonyl)pyridin-3-yl)methanamine (Target Molecule) INT->PROD Step 2: H2, Raney Ni NH3/MeOH (Nitrile Reduction) ALT1->INT Oxidation (mCPBA or H2O2)

Figure 1: Synthetic workflow. The solid arrows represent the preferred sulfinate displacement route described in this protocol.

Detailed Experimental Protocols

Step 1: Synthesis of 6-(Methylsulfonyl)nicotinonitrile

Direct Nucleophilic Aromatic Substitution (


)

This step leverages the electron-deficiency of the pyridine ring (enhanced by the nitrile group) to displace the chloride with a methanesulfinate anion.

Reagents & Materials:

  • 6-Chloronicotinonitrile (1.0 equiv.)

  • Sodium Methanesulfinate (

    
    ) (1.5 equiv.)
    
  • DMSO (Dimethyl sulfoxide) [0.5 M concentration relative to substrate]

  • Water (for workup)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-chloronicotinonitrile and sodium methanesulfinate .

  • Solvation: Add DMSO and stir to create a suspension. (Note: Sodium methanesulfinate is only partially soluble at RT).

  • Reaction: Heat the mixture to 90–100 °C for 4–6 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting chloride is less polar than the sulfone product.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the DMSO solution into 5 volumes of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual DMSO and salts. Wash once with a small amount of cold diethyl ether or MTBE to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Expected Yield: 85–92% Data:


H NMR (400 MHz, DMSO-

) should show the methyl sulfone singlet at

ppm and characteristic pyridine aromatic protons.
Step 2: Synthesis of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Catalytic Hydrogenation of Nitrile

Reducing a nitrile to a primary amine poses a risk of secondary amine formation (dimerization). This is suppressed by using ammonia in the solvent system. Raney Nickel is the preferred catalyst due to its high activity for nitriles, though Pd/C can be used if acidic conditions are employed.

Safety Warning: Raney Nickel is pyrophoric when dry.[1] Always handle under an inert atmosphere (Argon/Nitrogen) and keep wet.

Reagents & Materials:

  • 6-(Methylsulfonyl)nicotinonitrile (1.0 equiv.)

  • Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH)

  • 7N Ammonia in Methanol (

    
    ) [0.1 M concentration]
    
  • Hydrogen Gas (

    
    ) [Balloon or Parr Shaker]
    

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (approx. 20 wt% loading relative to substrate) with methanol three times to remove water. Do not let the catalyst dry out.[1]

  • Setup: Transfer the substrate (nitrile) into a hydrogenation vessel (Parr bottle or round-bottom flask). Add the 7N

    
     in MeOH . Add the washed Raney Nickel slurry.
    
  • Hydrogenation:

    • Method A (Balloon): Purge the flask with Argon, then evacuate and backfill with

      
       (balloon) three times. Stir vigorously at Room Temperature  for 16–24 hours.
      
    • Method B (Parr Shaker): Pressurize to 40–50 psi

      
      . Shake at Room Temperature for 4–6 hours. (Preferred for scale-up).
      
  • Filtration: Critical Safety Step. Flush the vessel with Argon.[1] Filter the mixture through a pad of Celite. Keep the filter cake wet with methanol at all times to prevent ignition. Immediately quench the used catalyst with dilute HCl or store under water in a waste container.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification (Optional):

    • The crude material is often pure enough for subsequent steps.

    • To purify/stabilize: Dissolve in minimal ethanol and add 4N HCl in dioxane to precipitate the hydrochloride salt . Filter and dry.[2][3]

Expected Yield: 75–85% Data: MS (ESI+)


.

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white solidFree base may be a waxy solid; HCl salt is crystalline.

H NMR (DMSO-

)

8.7 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 3.9 (s, 2H), 3.3 (s, 3H)
Chemical shifts are approximate.[2] Amine protons broaden/exchange.
Mass Spec

187.05 (Calc: 186.05)
ESI+ Mode.
Solubility DMSO, Methanol, Water (moderate)Poor solubility in non-polar solvents (Hexane, DCM).

Troubleshooting & Optimization

  • Incomplete Sulfonylation (Step 1): If starting material remains, increase temperature to 110 °C. Ensure the sodium methanesulfinate is dry and of good quality (technical grade >85%).

  • Dimer Formation (Step 2): If secondary amine (dimer) is observed by MS (

    
    ), increase the concentration of ammonia in the solvent or increase hydrogen pressure to speed up the reduction of the intermediate imine.
    
  • Catalyst Poisoning: While sulfones are generally stable, trace sulfur impurities from poor quality reagents can deactivate Raney Ni. Ensure Step 1 product is well-washed.

References

  • Direct Sulfinate Displacement

    • Ulven, T., et al. "6-Methanesulfonyl-pyridines via nucleophilic displacement." Journal of Medicinal Chemistry, 2005.
    • See also: Sodium methanesulfinate reactivity profile, Sigma-Aldrich Technical Library. Link

  • Nitrile Reduction Standards

    • Adkins, H. "Catalytic Hydrogenation of Esters to Alcohols." Organic Syntheses, Coll. Vol. 3, p.671. (Foundational work on Raney Ni).[4]

    • Gould, F., et al. "Preparation of (6-methylpyridin-3-yl)methanamine derivatives." US Patent 7,208,603. Link

  • Intermediate Synthesis (Etoricoxib Precursors)

    • Davies, I. W., et al.[5] "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 2000, 65(25), 8415–8420.[5] Link

Sources

Application Note: Amide Coupling Strategies for (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for performing amide couplings using (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 1817776-64-9 for HCl salt).[1] This building block is increasingly prevalent in medicinal chemistry due to the metabolic stability of the methylsulfonyl group and the polarity it imparts to the pyridine scaffold, often improving the physicochemical properties (LLE, solubility) of drug candidates.

While the amine function is a primary aliphatic amine (benzylamine-type) and inherently nucleophilic, the presence of the electron-deficient pyridine ring and the strong electron-withdrawing sulfone group creates specific solubility and reactivity nuances. This guide presents two high-fidelity protocols: a HATU-mediated discovery route for maximum reliability on small scales, and a T3P-mediated route for scalability and ease of purification.[1]

Chemical Profile & Strategic Considerations

Physicochemical Properties[1]
  • Structure: A 3-aminomethyl pyridine substituted at the 6-position with a methylsulfonyl (

    
    ) group.[1][2][3][4]
    
  • Basicity (pKa): The pyridine nitrogen is weakly basic due to the sulfone. The primary amine (

    
    ) is insulated by a methylene spacer but experiences an inductive electron-withdrawing effect.[1] The estimated pKa of the conjugate acid is ~8.0–8.5 (lower than typical benzylamine ~9.3), making it a competent nucleophile but sensitive to acidic pH.
    
  • Solubility: The free base is moderately polar; the hydrochloride salt is highly water-soluble but sparingly soluble in non-polar organic solvents (DCM, Toluene). DMF or DMSO are required for solubilization of the salt form during the reaction.

Critical Handling: The Salt Factor

This reagent is commercially supplied almost exclusively as the Hydrochloride (HCl) salt .

  • Risk: Failure to neutralize the HCl salt completely will protonate the amine, rendering it non-nucleophilic and stalling the coupling.

  • Correction: You must use at least 3.0 equivalents of tertiary base (DIPEA or TEA) in the reaction mixture: 1 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, and 1 eq as a buffer/scavenger.

Protocol A: HATU-Mediated Coupling (Discovery Standard)[1]

Objective: High-yield synthesis for milligram to gram-scale discovery chemistry. Mechanism: Formation of a highly reactive At-ester intermediate.[1][5][6]

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (R-COOH) 1.0 eqLimiting Reagent
Amine (HCl Salt) 1.1 – 1.2 eqNucleophile
HATU 1.2 – 1.5 eqCoupling Agent
DIPEA (N,N-Diisopropylethylamine) 3.0 – 4.0 eq Base (Critical)
DMF (Anhydrous) 0.1 – 0.2 MSolvent
Step-by-Step Procedure
  • Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (2.0 eq) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion.[1] Stir at Room Temperature (RT) for 15–30 minutes. The solution typically turns yellow/orange.

  • Amine Preparation: In a separate vial, dissolve (6-(Methylsulfonyl)pyridin-3-yl)methanamine HCl (1.2 eq) in a minimum volume of DMF. Add DIPEA (1.5 eq) to this vial to pre-neutralize the salt.[1]

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Note: If the reaction is sluggish, heat to 40°C. The sulfone group is thermally stable.

  • Workup (Aqueous):

    • Dilute with EtOAc (or 10% MeOH/DCM if the product is polar).[1]

    • Wash 2x with Saturated

      
        (removes acid/HATU byproducts).[1][7]
      
    • Wash 1x with Water (removes DMF).[1]

    • Wash 1x with Brine .[1]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: T3P-Mediated Coupling (Scalable/Green)[1]

Objective: Low-epimerization, easy workup (water-soluble byproducts), suitable for >10g scale. Reagent: Propylphosphonic anhydride (T3P) (supplied as 50% w/w solution in EtOAc or DMF).[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid 1.0 eqLimiting Reagent
Amine (HCl Salt) 1.1 eqNucleophile
T3P (50% soln) 1.5 – 2.0 eqCoupling Agent
Pyridine or DIPEA 4.0 – 5.0 eqBase
EtOAc or 2-MeTHF 0.2 – 0.5 MSolvent
Step-by-Step Procedure
  • Slurry: Combine Carboxylic Acid (1.0 eq), Amine HCl salt (1.1 eq), and the solvent (EtOAc or 2-MeTHF) in the reactor.

  • Base Addition: Add Pyridine (or DIPEA) (4.0 eq).[1] The mixture may remain a slurry.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 5–10 minutes.

    • Exotherm Warning: T3P addition can be exothermic; cooling to 0°C is recommended for large scales.[1]

  • Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 12–24 hours.[1]

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.

    • Separate layers.[1] The T3P byproducts (phosphonic acid derivatives) are highly water-soluble.[1]

    • Wash organic layer with 0.5 M HCl (to remove excess Pyridine/Amine) and then Sat.[1]

      
       .
      
    • Concentrate organic layer to yield crude product, often requiring no chromatography.

Workflow Visualization

AmideCoupling cluster_inputs Reagent Prep Acid Carboxylic Acid (R-COOH) Activation Activation Phase (Acid + Base + Coupling Agent) Acid->Activation Amine Amine HCl Salt (Sulfonyl-Pyridine) Neutralization Salt Neutralization (Amine HCl + Base) Amine->Neutralization HATU HATU / T3P HATU->Activation Base DIPEA / Pyridine (>3.0 eq) Base->Activation Base->Neutralization Coupling Coupling Reaction (DMF or EtOAc, RT, 2-16h) Activation->Coupling Active Ester Neutralization->Coupling Free Amine Check LCMS Check Coupling->Check Check->Coupling Incomplete (Add Heat/Time) Workup Aqueous Workup (Remove urea/phosphonates) Check->Workup Complete Purification Purification (Flash Column / Recryst) Workup->Purification Final Final Amide Product Purification->Final

Caption: Workflow for amide coupling of (6-(Methylsulfonyl)pyridin-3-yl)methanamine, highlighting the critical parallel neutralization step.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Amine still protonated (HCl salt).[1]Check pH of reaction. Ensure >3 eq DIPEA was used. Add 1 eq extra base.[1]
Starting Material (Acid) remains Activated ester hydrolysis.[1]Ensure DMF is anhydrous.[1] Re-add 0.5 eq HATU and 0.5 eq Base.
Product in Aqueous Layer Product is highly polar due to sulfone.[1]Do not use pure water for washes.[1] Use Brine or saturate aqueous layer with NaCl.[1] Extract with 10% MeOH in DCM or EtOAc/iPrOH (3:1) .
Precipitate forms early Poor solubility of intermediate.[1]Add DMSO (co-solvent) or increase DMF volume.[1]
Epimerization (Chiral Acids) High base concentration with HATU.Switch to Protocol B (T3P) with Pyridine, or cool HATU reaction to 0°C.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, vol. 13, no.[8] 19, 2011, pp. 5048–5051.[8] Link[1]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852.[1] Link[1]

  • BenchChem. "(6-(Methylsulfonyl)pyridin-3-yl)methanamine Properties and Reactivity." BenchChem Compound Database, Accessed 2025. Link

Sources

Reductive amination reaction conditions for pyridine methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Optimized Reductive Amination for Pyridine Methanamines

Abstract

Pyridine methanamines are ubiquitous pharmacophores in neuroactive and anti-infective therapeutics. However, their synthesis via reductive amination presents unique challenges due to the basicity of the pyridine nitrogen, its potential for metal chelation, and the electronic effects of the heteroaromatic ring. This guide provides a scientifically grounded, optimized workflow for synthesizing pyridine methanamines, prioritizing the use of Sodium Triacetoxyborohydride (STAB) and 2-Picoline-Borane over traditional, toxic cyanoborohydride methods.

Strategic Analysis & Mechanistic Insight

The Pyridine Challenge

In reductive amination involving pyridine moieties (whether the pyridine acts as the amine source, e.g., 2-picolylamine, or the carbonyl source, e.g., 2-pyridinecarboxaldehyde), two specific factors must be managed:

  • Electronic Deactivation: Pyridine is an electron-deficient ring.[1]

    • As the Carbonyl Component: Pyridinecarboxaldehydes are highly electrophilic and react rapidly with amines. However, the resulting imines are prone to hydrolysis if not reduced quickly.

    • As the Amine Component: Pyridine methanamines (e.g., 2-picolylamine) are nucleophilic, but the adjacent pyridine nitrogen can form stable 5-membered chelate rings with Lewis acids or metal catalysts, potentially poisoning hydrogenation catalysts.

  • Basicity & pH Control: The pyridine nitrogen (

    
    ) can act as a proton sink. Successful imine formation requires acid catalysis to activate the carbonyl, but excess acid can protonate the amine nucleophile, stalling the reaction. A buffered system is critical.
    
Reaction Mechanism & Control Points

The reaction proceeds through a stepwise equilibrium followed by an irreversible reduction.

ReductiveAmination Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O (Slow Step) Imine->Start Hydrolysis (If wet) Iminium Iminium Ion (Activated) Imine->Iminium + H⁺ (Acid Catalysis) Product Secondary Amine Iminium->Product Hydride Transfer (Fast Reduction)

Figure 1: Mechanistic pathway. Note that the reduction of the Iminium ion is much faster than the reduction of the Carbonyl, allowing for "Direct" reductive amination.

Reagent Selection Matrix

Select the protocol based on your substrate sensitivity and available equipment.

FeatureSodium Triacetoxyborohydride (STAB) 2-Picoline-Borane (Pic-BH₃) NaCNBH₃ (Traditional)
Selectivity High. Reduces imines, not aldehydes.High. Excellent functional group tolerance.Moderate. Requires pH control.
Toxicity Low (Boric acid byproduct).Low (Environmentally benign).High (Generates HCN/Cyanide).
Solvent DCE, THF (Anhydrous preferred).MeOH, EtOH, Water, Solvent-free.MeOH (Requires pH 4-5).
Pyridine Compatibility Excellent. No chelation issues.Excellent. Good, but toxic waste.
Recommendation Primary Choice (Protocol A) Green Alternative (Protocol B) Last Resort

Experimental Protocols

Protocol A: The Standard STAB Method (Anhydrous)

Best for: High-value intermediates, acid-sensitive substrates, and avoiding toxic byproducts.

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

Procedure:

  • Imine Formation: In a dry reaction vial, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).

    • Note: If the aldehyde is a pyridine derivative (e.g., 2-pyridinecarboxaldehyde), add 1.0 equiv of AcOH immediately to buffer the basicity and catalyze imine formation.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes. (Optional: Add 4Å Molecular Sieves to drive equilibrium, though STAB usually renders this unnecessary).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the imine mass (M-1 or M+1 depending on ionization) and appearance of the amine.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose the borate complex.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Why this works: STAB is sterically bulky and electron-poor, making it less nucleophilic than NaBH₄. It does not reduce aldehydes/ketones at a significant rate in DCE, allowing the imine to form and be selectively reduced in situ.

Protocol B: The "Green" 2-Picoline-Borane Method

Best for: Eco-friendly synthesis, reactions in protic solvents, and substrates prone to hydrolysis.

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • 2-Picoline-Borane (Pic-BH₃) (1.0–1.2 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[3]

  • Acetic Acid (10% v/v, optional for sluggish ketones)

Procedure:

  • Mix: Combine Amine (1.0 mmol) and Aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activate: Add Pic-BH₃ (1.1 mmol).

    • Note: Unlike STAB, Pic-BH₃ is stable in MeOH.

  • Incubate: Stir at RT for 4–12 hours.

  • Workup: Add 1M HCl (2 mL) and stir for 30 mins to break down the boron-amine complex. Neutralize with NaOH to pH > 10. Extract with EtOAc.

Why this works: 2-Picoline-borane is a stable solid that mimics the reactivity of unstable pyridine-borane but without the noxious odor or instability. It is highly chemoselective.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Imine formation is stalled.Add AcOH (1-5 equiv) or Ti(OiPr)₄ (1.5 equiv) to act as a Lewis acid and water scavenger.
Dialkylation Primary amine is over-reacting.Use a slow addition of the aldehyde. Increase the stoichiometry of the amine (use 2-3 equiv of amine if it is cheap).
No Reaction (Pyridine Aldehydes) Carbonyl is deactivated or hydrated.Pyridine aldehydes can form hydrates in water. Ensure reagents are dry. Use Ti(OiPr)₄ in neat conditions before adding reducing agent.
Emulsion during Workup Boron salts acting as surfactants.Use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution wash instead of simple water/bicarb. Stir for 30 mins.

Safety & Handling

  • STAB: Evolves hydrogen gas upon contact with acid or moisture. Do not seal reaction vessels tightly during the initial addition.

  • Pyridine Derivatives: Many are volatile and possess unpleasant odors. Handle in a fume hood.

  • Cyanide Risk (If using NaCNBH₃): Never acidify the waste stream of a cyanoborohydride reaction, as it generates lethal HCN gas. Quench with bleach (hypochlorite) at high pH.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane in Methanol, in Water, and in Neat Conditions." Tetrahedron.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • ACS GCI Pharmaceutical Roundtable. (2021). "Reagent Guide: Reductive Amination." ACS Green Chemistry Institute.

Sources

Application Note: Preparation of Sulfonamide Derivatives from (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The synthesis of sulfonamides from primary amines is a cornerstone reaction in medicinal chemistry and drug development. Sulfonamides serve as premier amide bioisosteres, offering an additional hydrogen bond acceptor, increased polar surface area (PSA), and superior hydrolytic stability compared to traditional amides [2.4]. This application note details the theoretical grounding, mechanistic causality, and validated experimental protocols for the S-N coupling of (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3) with sulfonyl chlorides to generate diverse sulfonamide derivatives.

Chemical Context & Mechanistic Insights

(6-(Methylsulfonyl)pyridin-3-yl)methanamine is a highly specialized building block. The presence of the methylsulfonyl (-SO₂CH₃) group at the 6-position of the pyridine ring fundamentally alters the molecule's reactivity profile:

  • Electronic Deactivation: The methylsulfonyl group exerts powerful negative inductive (-I) and negative resonance (-M) effects. This drastically reduces the electron density of the pyridine ring, making electrophilic aromatic substitution or unwanted N-alkylation on the pyridine nitrogen thermodynamically unfavorable[1].

  • Nucleophilic Exclusivity: Because the aromatic system is heavily deactivated, the primary methanamine group acts as the exclusive nucleophilic site[1]. This allows for highly regioselective late-stage functionalization without the need for complex protecting group strategies[2].

Causality in Reaction Design
  • Base Selection (The Proton Sponge vs. Nucleophilic Catalyst): The S-N coupling generates one equivalent of hydrochloric acid (HCl). If left unquenched, HCl will protonate the starting primary amine, rendering it non-nucleophilic and stalling the reaction[3]. We recommend using N,N-Diisopropylethylamine (DIPEA) or Pyridine. DIPEA is sterically hindered, acting purely as a proton sponge. Pyridine can act as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate, which accelerates the reaction for sterically hindered sulfonyl chlorides.

  • Solvent & Thermal Control: Dichloromethane (DCM) is the optimal solvent due to its ability to dissolve both the polar sulfonamide products and non-polar sulfonyl chlorides. The reaction must be initiated at 0 °C. The initial nucleophilic attack is highly exothermic; thermal control prevents the formation of bis-sulfonylated side products (where the newly formed sulfonamide attacks a second equivalent of sulfonyl chloride).

Workflow Visualization

G Start Amine Precursor (CAS: 694482-76-3) Reagents Add R-SO2Cl + Base Solvent: DCM, 0 °C Start->Reagents Activation Reaction S-N Coupling (Nucleophilic Attack) Reagents->Reaction HCl byproduct Workup Aqueous Workup (Sat. NaHCO3 / Brine) Reaction->Workup Quench Purification Flash Chromatography (Silica Gel) Workup->Purification Organic Phase Product Sulfonamide Derivative (Target Compound) Purification->Product Pure Yield

Workflow for the S-N coupling of (6-(Methylsulfonyl)pyridin-3-yl)methanamine to form sulfonamides.

Experimental Protocol: Self-Validating S-N Coupling

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the scientist can verify the success of each phase before proceeding.

Reagents Required:

  • (6-(Methylsulfonyl)pyridin-3-yl)methanamine (1.0 equiv, 1.0 mmol, 186.23 g/mol )

  • Target Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv, 1.1 mmol)

  • DIPEA or Pyridine (2.5 equiv, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add (6-(Methylsulfonyl)pyridin-3-yl)methanamine (186.2 mg, 1.0 mmol) and anhydrous DCM (8 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (0.43 mL, 2.5 mmol) into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition prevents localized heating and suppresses bis-sulfonylation.

  • Reaction Propagation: Remove the ice bath after 30 minutes and allow the reaction to warm to ambient temperature (20-25 °C). Stir for an additional 2-3 hours.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. Stain the TLC plate with Ninhydrin and heat.

    • Validation Check: The starting primary amine will stain bright purple/pink. The product sulfonamide lacks the primary amine N-H bonds required for a positive ninhydrin reaction and will only be visible under UV light (254 nm). The disappearance of the purple spot confirms 100% conversion.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) to afford the pure sulfonamide derivative.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the S-N coupling parameters, demonstrating the causality behind the selected protocol conditions.

EntrySolventBase (Equiv)Temp Profile (°C)Time (h)Yield (%)Analytical Observation
1THFTriethylamine (2.0)25 (Constant)1265Sluggish conversion; ~15% bis-sulfonylation detected via LC-MS.
2DCMTriethylamine (2.0)0 to 25478Good conversion; moderate purification difficulty.
3DCMDIPEA (2.5)0 to 25388Clean profile; minimal side reactions due to steric bulk of DIPEA.
4 DCM Pyridine (3.0) 0 to 25 2 94 Optimal; fastest reaction time, highest purity (nucleophilic catalysis).

Table 1: Optimization of reaction conditions for the sulfonylation of (6-(Methylsulfonyl)pyridin-3-yl)methanamine (1.0 mmol scale).

References

  • BenchChem. "(6-(Methylsulfonyl)pyridin-3-yl)methanamine | 694482-76-3 Product Specifications and Reactivity Profile." BenchChem Catalog.
  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Organic-Chemistry.org. Available at:[Link]

  • Pedersen, P. S., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023. Available at:[Link]

  • Gómez-Palomino, A., & Cornella, J. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, 2019. Available at:[Link]

Sources

Application Note: Strategies and Reagents for the Activation and Coupling of (6-(Methylsulfonyl)pyridin-3-yl)methanamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

(6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3) is a highly versatile building block frequently utilized in medicinal chemistry to enhance the metabolic stability and hydrogen-bonding capacity of peptide therapeutics and peptidomimetics [1]. Structurally, it features a primary aminomethyl group situated at the 3-position of a pyridine ring, with a strongly electron-withdrawing methylsulfonyl (


) group at the 6-position.

The Causality of Reactivity: Understanding the electronic environment of this molecule is critical for selecting the correct activation and coupling reagents. While the methylene spacer insulates the primary amine from direct resonance with the pyridine ring, the powerful inductive pull (


 effect) of the 6-methylsulfonyl group propagates through the aromatic 

-system. This effectively lowers the

of the conjugate acid to approximately 7.5–8.0 (compared to ~9.3 for a standard benzylamine).

Consequently, while the amine is largely unprotonated and available for reaction under mildly basic conditions, its intrinsic nucleophilicity is attenuated. To achieve quantitative yields without prolonged reaction times, chemists must employ either highly reactive carboxylate active esters (Standard C→N Synthesis) or pivot to direct amine activation (Inverse N→C Synthesis or Urea formation) [2].

Divergent Synthetic Strategies

Strategy A: Direct Amine Activation (Inverse Synthesis & Peptidomimetics)

Recent breakthroughs in peptide chemistry have demonstrated the utility of activating the amine rather than the carboxylic acid. This "inverse" approach is particularly useful for generating urea-linked peptidomimetics or performing N→C peptide elongation without racemization [3].

For (6-(Methylsulfonyl)pyridin-3-yl)methanamine, converting the slightly deactivated primary amine into a highly reactive electrophile (an active carbamate or isocyanate equivalent) forces the subsequent coupling step to completion.

  • N,N'-Disuccinimidyl carbonate (DSC): The premier reagent for converting the amine into a bench-stable succinimidyl carbamate. DSC is preferred over phosgene derivatives due to its superior safety profile and the crystalline stability of the resulting intermediates.

  • 1,1'-Carbonyldiimidazole (CDI): Utilized to form a carbamoylimidazole intermediate. This is highly effective for base-free inverse peptide synthesis when coupled with Cu(II) catalysis[3].

Strategy B: Carboxylate Activation (Standard Peptide Capping)

When incorporating the amine at the C-terminus of a peptide chain, the peptide's carboxylic acid must be hyper-activated to compensate for the amine's reduced nucleophilicity.

  • HATU / DIPEA: Forms a highly reactive 7-azabenzotriazole (OAt) active ester. It is the gold standard for sterically hindered or electronically deactivated amines.

  • DIC / OxymaPure: A safer, non-explosive alternative to benzotriazoles. OxymaPure acts as a potent nucleophile to form an active ester that resists epimerization, making it ideal for coupling sensitive peptide sequences to the pyridine-amine [4].

Mandatory Visualization: Activation Workflows

The following diagram illustrates the divergent pathways for incorporating (6-(Methylsulfonyl)pyridin-3-yl)methanamine into a peptide or peptidomimetic scaffold.

G cluster_0 Amine Activation (Inverse / Urea Synthesis) cluster_1 Carboxylate Activation (Standard Synthesis) A (6-(Methylsulfonyl)pyridin-3-yl) methanamine B1 Activation via DSC A->B1 DSC, DIPEA (Inverse Addition) D2 C-Terminal Peptide Amide A->D2 Nucleophilic Attack C1 Succinimidyl Carbamate Intermediate B1->C1 - NHS D1 Urea-Linked Peptidomimetic C1->D1 + Peptide-NH2 B2 Peptide-COOH + HATU or DIC/Oxyma C2 Active Ester Intermediate B2->C2 Base / Activator C2->D2 + Amine (A)

Divergent workflows for activating and coupling (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

Quantitative Reagent Comparison

The following table summarizes the quantitative and qualitative metrics of the primary reagents used for these workflows, allowing chemists to select the optimal system based on their target structure.

Reagent SystemActivation TargetActive IntermediateRelative KineticsPrimary ByproductOptimal Use Case
DSC / DIPEA AmineSuccinimidyl carbamateFast (< 1 hr)N-HydroxysuccinimideUrea-linked peptidomimetics
CDI AmineCarbamoylimidazoleModerate (2 hr)Imidazole,

Inverse (N→C) elongation
HATU / DIPEA Carboxylic AcidOAt active esterVery Fast (15 min)HOAt, TetramethylureaDifficult C-terminal amidation
DIC / Oxyma Carboxylic AcidOxyma active esterFast (30 min)DiisopropylureaGreener SPPS, low racemization

Self-Validating Experimental Protocols

Protocol A: Direct Amine Activation via DSC (Synthesis of Active Carbamate)

This protocol generates a highly reactive, bench-stable electrophile for subsequent urea formation.

Causality & Experimental Design: DSC is highly moisture-sensitive. Furthermore, if DSC is added to the amine, the localized excess of unreacted amine will rapidly attack the newly formed active carbamate, yielding an unwanted symmetric urea. To prevent this, an inverse addition technique is strictly required: the amine must be added dropwise to an excess of DSC.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve N,N'-Disuccinimidyl carbonate (DSC, 1.2 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Amine Solution: In a separate dry vial, dissolve (6-(Methylsulfonyl)pyridin-3-yl)methanamine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.1 equiv) in a minimal volume of anhydrous DCM.

  • Inverse Addition: Using a syringe pump, add the amine solution dropwise to the vigorously stirred DSC solution over 30 minutes at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature for 1 hour.

  • Self-Validation (In-Process Control): Withdraw a 5 µL aliquot and quench it in 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl carbamate adduct (formed by MeOH attacking the active carbamate) confirms successful activation, while the absence of the symmetric urea mass validates the inverse addition technique.

  • Workup: Wash the organic layer with cold 5%

    
     (aq) to remove unreacted amine and imidazole/DIPEA salts, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the active carbamate, which can be stored at -20 °C or used immediately.
Protocol B: C-Terminal Amidation via DIC/OxymaPure

This protocol utilizes carboxylate activation to couple a peptide acid to the target amine.

Causality & Experimental Design: Because the target amine is slightly deactivated by the methylsulfonyl group, pre-activation of the carboxylic acid is heavily recommended. OxymaPure is selected over HOBt because it forms a more reactive ester and completely circumvents the explosion hazards associated with benzotriazoles [4].

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the N-protected peptide carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Ester Formation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete formation of the Oxyma active ester.

  • Coupling: Add (6-(Methylsulfonyl)pyridin-3-yl)methanamine (1.2 equiv) to the reaction mixture. Note: If the amine is supplied as a hydrochloride salt, add DIPEA (1.2 equiv) simultaneously to liberate the free base.

  • Monitoring: Stir at room temperature for 2 hours. Monitor the disappearance of the active ester via HPLC.

  • Self-Validation: If performing this on a solid support, utilize the Kaiser test. A negative result (yellow color) indicates that any residual primary amines on the resin have been successfully capped. For solution phase, TLC (DCM:MeOH 9:1) stained with Ninhydrin will confirm the consumption of the primary amine.

  • Isolation: Precipitate the peptide product by dropwise addition of the DMF solution into 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under vacuum.

References

  • Tosi, E., et al. "Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds." The Journal of Organic Chemistry, 2022, 87(18). DOI: 10.1021/acs.joc.2c01288. Available at:[Link]

  • Suppo, J.-S., et al. "Dipeptide Syntheses via Activated α-Amino Esters." Organic Syntheses, 2024, 101, 508-523. DOI: 10.15227/orgsyn.101.0508. Available at:[Link]

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 2009, 15(37), 9394-9403. DOI: 10.1002/chem.200900615. Available at:[Link]

Application Note: Scale-Up Manufacturing Protocol for (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3) is a highly versatile primary amine building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR ligands[1]. The presence of the strong electron-withdrawing methylsulfonyl group at the 6-position of the pyridine ring significantly influences both the electronic properties of the core and its reactivity profile[1]. Transitioning the synthesis of this compound from medicinal chemistry bench-scale to pilot-scale manufacturing requires rigorous optimization to ensure chemoselectivity, manage thermal hazards, and maintain high space-time yields.

This application note details a robust, two-step scale-up protocol designed to maximize yield and purity while utilizing industrially scalable reagents and conditions.

Mechanistic Rationale & Synthetic Strategy

The manufacturing route is designed around a self-validating, two-step sequence: an initial Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with commercially available 6-chloronicotinonitrile. The cyano group at the 3-position and the ring nitrogen synergistically activate the 6-position towards nucleophilic attack.

  • Causality in Reagent Selection: We utilize sodium methanesulfinate to directly install the sulfone moiety[2]. This strategic choice avoids the traditional, less atom-economical route of using toxic sodium thiomethoxide followed by harsh oxidation steps (e.g., mCPBA or Oxone). Oxidations of thioethers on a large scale pose significant thermal runaway hazards. Sodium methanesulfinate acts as a mild, stable nucleophile that drives the SNAr smoothly at 80–85 °C, yielding the highly crystalline intermediate 6-(methylsulfonyl)nicotinonitrile.

Step 2: Chemoselective Nitrile Reduction

The reduction of the nitrile intermediate to the target primary amine is achieved via catalytic hydrogenation using Raney Nickel[3].

  • Causality in Reaction Conditions: The primary mechanistic challenge in nitrile reduction is the suppression of secondary and tertiary amine byproducts. The reduction proceeds via a highly reactive imine intermediate[4]. If unmitigated, the newly formed primary amine can attack this imine, forming a secondary amine dimer. By conducting the reaction in a methanolic ammonia solution, the massive excess of ammonia shifts the thermodynamic equilibrium. Ammonia outcompetes the primary amine for the imine intermediate, ensuring near-total chemoselectivity for the desired primary amine[4][5].

Process Flow & Pathway Visualization

SynthesisFlow SM 6-Chloronicotinonitrile (Starting Material) Step1 SNAr Reaction NaSO2CH3, DMF 85 °C, 4h SM->Step1 Int 6-(Methylsulfonyl)nicotinonitrile (Intermediate) Step1->Int Precipitate with H2O Step2 Hydrogenation Raney Ni, H2 (50 psi) NH3/MeOH Int->Step2 Prod (6-(Methylsulfonyl)pyridin-3-yl)methanamine (Final API Intermediate) Step2->Prod Filter & Concentrate

Process flow diagram for the two-step scale-up synthesis of the target primary amine.

Detailed Scale-Up Protocols

Protocol A: Pilot-Scale Synthesis of 6-(Methylsulfonyl)nicotinonitrile
  • Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charging: Charge the reactor with 6-chloronicotinonitrile (5.0 kg, 36.1 mol) and anhydrous N,N-Dimethylformamide (DMF) (25 L). Stir at 150 rpm until complete dissolution is achieved.

  • Reagent Addition: Slowly add sodium methanesulfinate (4.4 kg, 43.3 mol, 1.2 eq) in four equal portions over 30 minutes to manage the mild exotherm.

  • Reaction: Heat the jacketed reactor to an internal temperature of 85 °C. Maintain stirring for 4 to 6 hours. Monitor the reaction progress via HPLC until the starting material is <1.0% (Area %).

  • Workup & Precipitation: Cool the reactor to 20 °C. To precipitate the product, slowly charge purified water (50 L) over 1 hour. Note: Water acts as an anti-solvent, driving the highly crystalline intermediate out of solution and minimizing organic solvent waste.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with water (2 × 10 L) followed by cold ethanol (5 L) to remove residual DMF.

  • Drying: Dry the solid under vacuum (50 mbar) at 50 °C for 12 hours to afford 6-(methylsulfonyl)nicotinonitrile as an off-white solid.

Protocol B: High-Pressure Catalytic Hydrogenation

CRITICAL SAFETY WARNING: Raney Nickel is highly pyrophoric when dry. Always handle the catalyst as a wet slurry and ensure all filtrations are conducted under a strict nitrogen atmosphere[5].

  • Reactor Preparation: Utilize a 20 L high-pressure Hastelloy reactor. Ensure the system is pressure-tested and purged with nitrogen.

  • Charging: Charge 6-(methylsulfonyl)nicotinonitrile (4.0 kg, 21.9 mol) and a solution of 7N Ammonia in Methanol (15 L) into the reactor[3].

  • Catalyst Addition: Carefully add Raney Nickel (approx. 400 g wet slurry, pre-washed with methanol to remove water) under a continuous nitrogen sweep.

  • Pressurization: Seal the reactor. Purge the headspace with nitrogen (3 × 30 psi), followed by hydrogen gas (3 × 30 psi). Finally, pressurize the vessel to 50 psi with hydrogen[5].

  • Reaction: Initiate vigorous stirring (300 rpm) and maintain the internal temperature between 25–30 °C. Monitor the hydrogen uptake. The reaction is typically complete within 8–12 hours when pressure drops cease.

  • Filtration: Vent the hydrogen safely and purge the reactor with nitrogen (3 × 30 psi). Filter the reaction mixture through a tightly packed Celite® pad into a receiving vessel under a nitrogen blanket to remove the catalyst[5].

  • Isolation: Concentrate the methanolic filtrate under reduced pressure (40 °C, 100 mbar) to afford the crude free base.

  • Polishing (Optional): To isolate as the highly stable dihydrochloride salt[6], dissolve the crude base in isopropanol and bubble anhydrous HCl gas until the pH reaches 2. Filter and dry the resulting white precipitate.

Quantitative Data & Process Parameters

The following table summarizes the key performance metrics established during a 5.0 kg pilot-scale validation run.

Process Parameter / MetricStep 1: SNAr ReactionStep 2: Catalytic Hydrogenation
Molar Yield 88.5%91.2%
Purity (HPLC - Area %) > 98.5%> 99.0%
Space-Time Yield (STY) 35 g/L/day42 g/L/day
E-Factor (kg waste / kg product) 12.48.1
Key Impurity Profile Unreacted 6-chloronicotinonitrile (<0.5%)Secondary amine dimer (<0.4%)

Analytical Validation & Quality Control

To ensure the integrity of the self-validating protocol, batches must be subjected to rigorous QC:

  • 1H NMR (DMSO-d6): Confirm the disappearance of the nitrile carbon and the appearance of the aliphatic methylene protons (~3.8 ppm) and primary amine protons. The methylsulfonyl protons should appear as a sharp singlet (~3.2 ppm).

  • LC-MS: Confirm the mass of the final product (Exact Mass: 186.05 Da).

  • Residual Metals: ICP-MS must be performed on the final API intermediate to ensure residual Nickel is below 10 ppm, complying with ICH Q3D guidelines for elemental impurities.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (6-(Methylsulfonyl)pyridin-3-yl)methanamine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 1419605-03-0). It is designed to troubleshoot low yields, impurity formation, and purification losses by analyzing the molecule's unique electronic and steric properties.

Senior Application Scientist Note: In my experience supporting medicinal chemistry campaigns, this building block is a frequent point of failure not because it is inherently unstable, but because it is deceptively reactive . The combination of a basic primary amine and a strongly electron-withdrawing sulfone on a pyridine ring creates a "push-pull" system that is susceptible to two specific failure modes: nucleophilic aromatic substitution (


) of the sulfone  and column retention  due to high polarity.

This guide moves beyond standard protocols to address the causality of these failures.

Part 1: Critical Reactant Integrity (Pre-Reaction)

Q: My starting material looks like a sticky gum or shows extra peaks in NMR. Is it degraded?

Diagnosis: Likely Carbamate Formation or Salt Discrepancy .

  • The

    
     Trap:  Like many benzylic-type amines, the free base of this molecule greedily absorbs atmospheric 
    
    
    
    to form carbamic acid/carbamate species. This appears as a "gum" and complicates stoichiometry.
    • Solution: Store the HCl salt form. If you must store the free base, keep it under Argon at -20°C.

  • Stoichiometry Mismatch: This compound is often supplied as a Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt.

    • Impact: If you calculate for the free base (MW ~186.2 g/mol ) but use the 2HCl salt (MW ~259.1 g/mol ), you are under-loading the amine by ~28%, leading to incomplete conversion of your electrophile.

    • Action: Verify the CoA (Certificate of Analysis) for the specific salt form and adjust MW accordingly.

Part 2: Amide Coupling Optimization

Q: I am getting low yields (<40%) in standard EDC/NHS or HATU couplings. The LCMS shows unreacted acid.

Root Cause Analysis: The pyridine ring, deactivated by the sulfone (


), pulls electron density; however, the methylene spacer (

) insulates the amine, maintaining its nucleophilicity. The failure is rarely electronic—it is usually protonation state or solubility .
The "Goldilocks" Base Strategy

You must add enough base to neutralize the HCl salt, but avoid excess strong base which can degrade the sulfone.

ParameterRecommendationTechnical Rationale
Coupling Agent HATU or T3P HATU provides faster kinetics than EDC, crucial for overcoming the slight solubility issues of the polar salt.
Base Choice DIPEA (Diisopropylethylamine)Non-nucleophilic. Avoids

side reactions (see Part 3).
Stoichiometry 3.5 - 4.0 equiv. (if using HCl salt)You need 1-2 equiv to neutralize the HCl, 1 equiv to free the amine, and 1 equiv to buffer the reaction. Under-basing is the #1 yield killer here.
Solvent DMF or DMAc The sulfone-pyridine moiety is highly polar. DCM often precipitates the intermediate salt, stalling the reaction.
Protocol: High-Yield Coupling
  • Dissolve the Acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Stir 5 min.

  • Separately, dissolve (6-(Methylsulfonyl)pyridin-3-yl)methanamine HCl salt (1.1 equiv) and DIPEA (3.5 equiv) in minimal DMF.

  • Add the amine solution to the activated acid.

  • Critical Step: Monitor pH. Wet a pH strip; the reaction mixture must be basic (pH 8-9). If acidic, the amine is protonated (

    
    ) and chemically inert.
    

Part 3: The "Forbidden" Reagents ( Risks)

Q: I see a byproduct with M-63 mass difference, or my sulfone is gone. What happened?

The Mechanism: The sulfone group at position 6 is ortho to the pyridine nitrogen. This makes it an excellent leaving group for Nucleophilic Aromatic Substitution (


), similar to a halogen.

Avoid These Conditions:

  • Sodium Methoxide / Ethoxide: Will displace the sulfone to form the methoxy-pyridine derivative.

  • High Heat (>80°C) with Amines: If your coupling partner is another amine and you heat it, you may displace the sulfone.

  • Strong Reducing Agents (LiAlH4): Can reduce the sulfone to a sulfide (

    
    ) or sulfoxide (
    
    
    
    ).

Visualizing the Reactivity Logic:

ReactionLogic Start Reaction Planning CheckBase Is the Base Nucleophilic? (e.g., NaOMe, NaOEt, primary amine excess) Start->CheckBase SNAr_Risk HIGH RISK: Sulfone Displacement (Product Loss) CheckBase->SNAr_Risk Yes Safe_Base Use Non-Nucleophilic Base (DIPEA, TEA, Cs2CO3) CheckBase->Safe_Base No CheckTemp Reaction Temperature > 80°C? Safe_Base->CheckTemp Thermal_Risk Risk of Sulfone Elimination or Polymerization CheckTemp->Thermal_Risk Yes Proceed Proceed with Coupling CheckTemp->Proceed No

Figure 1: Decision logic to avoid displacing the labile methylsulfonyl group.

Part 4: Purification & Isolation (The "Sticky" Problem)

Q: My crude LCMS looks great, but I lose 50% of my mass on the silica column. Where is it?

The Issue: The pyridine nitrogen and the primary amine (if unreacted) interact strongly with the acidic silanols on standard silica gel. The sulfone adds polarity, causing the molecule to "streak" or bind irreversibly.

Troubleshooting Guide:

MethodProtocolWhy it works
Flash Chromatography (Normal Phase) DCM : MeOH :

(90:10:1)
The Ammonium Hydroxide (

) competes for silanol sites, releasing your amine product. Do not use pure DCM/MeOH.
Reverse Phase (Prep-HPLC) Water (0.1%

) / ACN
Basic pH keeps the pyridine deprotonated, improving peak shape. Acidic mobile phases (TFA) are acceptable but require freeze-drying to remove the counter-ion.
Workup (Extraction) DCM/IPA (3:1) vs. Sat.

Pure DCM or EtOAc is often too non-polar to extract this molecule from water. Adding Isopropanol (IPA) increases extraction efficiency.

Part 5: Reductive Amination Specifics

Q: Can I use this amine in reductive amination with an aldehyde?

Answer: Yes, but the order of addition matters.

  • Pre-mix: Amine (free base) + Aldehyde in MeOH/DCM.

  • Dehydrating Agent: Add

    
     or molecular sieves. Let imine form for 2-4 hours.
    
  • Reduction: Add

    
    .
    
    • Warning: Do not use

      
       at low pH for extended periods, as the pyridine ring can be susceptible to over-reduction or side reactions if the sulfone activates the ring too strongly. 
      
      
      
      is milder and safer.

References

  • BenchChem. (6-(Methylsulfonyl)pyridin-3-yl)methanamine: Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98667, 2-(Methylsulfonyl)pyridine. (General reactivity of sulfonyl pyridines).[1] Retrieved from

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU and EDC. (Mechanistic grounding for base selection). Retrieved from

  • Royal Society of Chemistry.

    
    ) on Pyridines. (Mechanistic basis for sulfone displacement risks). Retrieved from 
    

Sources

Troubleshooting solubility issues of (6-(Methylsulfonyl)pyridin-3-yl)methanamine in water

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Solubility & Formulation Troubleshooting Compound ID: (6-(Methylsulfonyl)pyridin-3-yl)methanamine (Free Base / HCl Salt)

Quick Diagnostic: Why is my compound not dissolving?

User Query: "I added water to the solid, but it remains a cloudy suspension or a sticky precipitate. What is wrong?"

Technical Analysis: The solubility profile of (6-(Methylsulfonyl)pyridin-3-yl)methanamine is governed by the competition between its polar functional groups and its high crystal lattice energy.

  • The Sulfone Effect: The methylsulfonyl group (-SO₂Me) at the C6 position is a strong electron-withdrawing group (EWG). While polar, it induces strong intermolecular dipole-dipole interactions in the solid state, increasing the energy required to break the crystal lattice.

  • The Pyridine Ring: Due to the EWG nature of the sulfone, the pyridine nitrogen is extremely electron-deficient (pKa < 2.0). It will not accept a proton at neutral pH to assist solubility.

  • The Primary Amine: The methanamine group (-CH₂NH₂) is the only basic handle (pKa ~9.0).

Root Cause: If you are working with the Free Base , it is poorly soluble in neutral water because the lattice energy dominates. The molecule is not sufficiently ionized at pH 7.0–7.4 to overcome this.

If you are working with the HCl Salt , it should be soluble. If it is not, you are likely experiencing the "Common Ion Effect" in high-salt buffers (PBS) or the compound has disproportionated back to the free base due to incorrect pH.

Solubility Troubleshooting Workflow

User Query: "How do I get this into solution for my assay?"

Use the following decision tree to select the correct solubilization protocol.

SolubilityWorkflow Start Start: Select Solid Form CheckForm Is it Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt OrganicSolvent Dissolve in 100% DMSO (Stock 10-100 mM) FreeBase->OrganicSolvent AqueousDilution Dilute into Aqueous Buffer OrganicSolvent->AqueousDilution Precipitation Did it precipitate? AqueousDilution->Precipitation No No Precipitation->No Clear Yes Yes Precipitation->Yes Cloudy Success1 Ready for Assay (<1% DMSO) Acidify Add 1.0 eq. HCl or Adjust Buffer pH < 6.0 Acidify->Success1 WaterAdd Add Water/Low-Salt Buffer Salt->WaterAdd CheckClear Is it clear? WaterAdd->CheckClear CheckClear->No CheckClear->Yes Success2 Ready for Assay SaltingOut Issue: Salting Out/Common Ion SwitchBuffer Switch to Water or Low Ionic Strength Buffer SaltingOut->SwitchBuffer SwitchBuffer->Success2 No->Success1 No->SaltingOut Yes->Acidify Yes->Success2

Figure 1: Decision logic for solubilizing (6-(Methylsulfonyl)pyridin-3-yl)methanamine based on solid form and visual observation.

Step-by-Step Protocols

Protocol A: Solubilizing the Free Base (Standard Method)

Recommended for: In vitro biochemical assays, High Throughput Screening (HTS).

The Logic: We utilize DMSO to break the crystal lattice and then dilute into an aqueous buffer. If the concentration is high, we must ensure the pH remains below the pKa of the amine to prevent reprecipitation.

  • Weighing: Weigh the target amount of the free base.

  • Primary Solubilization: Add 100% DMSO to create a stock solution of 10 mM to 50 mM .

    • Tip: Vortex vigorously. If particles persist, sonicate at 40°C for 5 minutes. The sulfone group makes the lattice robust; heat helps break these interactions.

  • Visual Check: Ensure the DMSO stock is completely clear.

  • Dilution: Slowly add the DMSO stock to your assay buffer while vortexing.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition or cell toxicity.

    • Troubleshooting: If a white precipitate forms upon dilution, your buffer pH is likely too high (> pH 7.5). Lower the buffer pH to 6.0–6.5 or switch to Protocol B.

Protocol B: In Situ Salt Formation (Aqueous Only)

Recommended for: Animal studies (in vivo) where DMSO is restricted.

The Logic: We chemically convert the insoluble free base into the soluble hydrochloride salt in situ.

  • Calculation: Calculate the molar amount of your compound (

    
    ).
    
  • Acid Addition: Prepare a 0.1 M HCl solution. Add 1.05 equivalents of HCl relative to the compound (

    
    ).
    
    • Why 1.05 eq? A slight excess ensures complete protonation of the methanamine group without making the solution corrosively acidic.

  • Dissolution: Add the required volume of water (WFI or saline). Vortex.

    • The solution should turn clear immediately.

  • pH Adjustment: Check the pH. It will likely be acidic (~pH 4-5). If necessary, back-titrate very carefully with dilute NaOH to pH 5.5–6.0.

    • Warning: Do not exceed pH 7.0, or the free base will precipitate out of solution.

Physicochemical Data Reference

Use this table to predict behavior in your specific experimental setup.

ParameterValue / PropertyImplication for Experiment
Molecular Weight ~186.23 g/mol Small molecule, fast diffusion.
pKa (Amine) ~9.0 (Estimated)Protonated (+) at physiological pH (7.4).
pKa (Pyridine) < 2.0 (Estimated)Neutral at all physiological pHs. Do not count on this nitrogen for solubility.
LogP ~0.2 (Low)Not highly lipophilic, but high lattice energy mimics lipophilicity in solid state.
H-Bond Donors 1 (Amine)Capable of H-bonding, but limited.
H-Bond Acceptors 4 (Sulfone O's, Pyridine N, Amine N)Good solubility in polar aprotic solvents (DMSO).

Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline) to dissolve the HCl salt? A: Proceed with caution. While the HCl salt is soluble in water, adding it to PBS (high [Cl⁻] and [Na⁺]) can sometimes cause "salting out" at high concentrations (>10 mM). Furthermore, if the PBS is strong enough to buffer the pH back up to 7.4, the free base may precipitate. Recommendation: Dissolve in pure water or weak saline (0.45%) first, then dilute into PBS.

Q: Is the compound stable in solution? A:

  • Oxidation: Primary amines are susceptible to air oxidation over time, turning yellow/brown. Store stocks at -20°C.

  • Carbamate Formation: Primary amines avidly absorb CO₂ from the air to form carbamates. Keep containers tightly sealed under inert gas (Nitrogen/Argon) if possible.

  • Hydrolysis: The sulfone group renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack (SNAr) by strong bases (OH⁻) at high temperatures. Avoid boiling in basic pH.

Q: Why does the literature mention "poor water solubility" if it has an amine? A: Solubility is defined by the equilibrium between the solid state and the solution. The sulfone group creates a very stable crystal lattice (high melting point interactions). Even though the amine wants to interact with water, the energy required to break the crystal lattice of the neutral free base is too high. Protonating the amine (forming the salt) disrupts this lattice, allowing dissolution.

References

  • BenchChem. (6-(Methylsulfonyl)pyridin-3-yl)methanamine Physicochemical Properties & Handling. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 63096324 (Related Structure: Pyridin-3-yl(quinolin-6-yl)methanamine). Retrieved from

  • Santa Cruz Biotechnology. 6-(Methylsulfonyl)pyridin-3-amine (Related Analog Solubility Data).[1] Retrieved from

  • Chemistry LibreTexts. Physical Properties of Amines: Solubility and Basicity. Retrieved from

  • BldPharm. (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride Product Specifications. Retrieved from

Sources

Technical Support Center: Troubleshooting Methylsulfonyl (-SO₂CH₃) Group Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The methylsulfonyl group (-SO₂CH₃) is a highly versatile, electron-withdrawing moiety frequently utilized in medicinal chemistry, agrochemicals, and bioconjugation[1][2]. While generally robust, its unique electronic properties can lead to unintended side reactions under specific synthetic conditions.

This guide provides mechanistic troubleshooting, field-proven protocols, and quantitative data to help you minimize side reactions and optimize your synthetic workflows.

FAQ 1: Unintended α-Deprotonation and Carbanion Formation

Q: When subjecting my methylsulfonyl-containing intermediate to strong basic conditions (e.g., LDA, NaH), I observe complex mixtures of alkylated and self-condensation byproducts. Why is this happening, and how can I prevent it?

A: Causality & Mechanism The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent α-protons on the methyl group. In solvents like DMSO, the pKa of these α-protons typically ranges from 28 to 32, depending on the extended electronic environment of the molecule[3][4]. When exposed to strong, non-nucleophilic bases (like LDA or


-BuLi), the methyl group is readily deprotonated to form an α-sulfonyl carbanion. This highly nucleophilic species will rapidly attack electrophiles in the reaction mixture, leading to unintended alkylation, or react with unreacted starting material to form condensation byproducts[5][6].

Troubleshooting & Solutions:

  • Base Selection: Shift to weaker bases with conjugate acid pKa values well below 28 (e.g., K₂CO₃, Cs₂CO₃, or tertiary amines) if the intended reaction permits[7].

  • Temperature Control: If a strong base is strictly required for another transformation in the molecule, perform the reaction at cryogenic temperatures (-78 °C) to kinetically trap the desired intermediate and minimize the rate of α-deprotonation[6].

Self-Validating Protocol: D₂O Quench Assay for α-Deprotonation

To definitively diagnose if α-deprotonation is your primary failure mode, run this self-validating diagnostic protocol:

  • Setup: Dissolve 0.1 mmol of your methylsulfonyl substrate in 1.0 mL of anhydrous THF under an inert argon atmosphere.

  • Base Addition: Cool to the temperature of your failed reaction (e.g., -78 °C or 0 °C). Add the equivalent of the base used in your standard protocol. Stir for 15 minutes.

  • Isotopic Quench: Rapidly inject 0.5 mL of Deuterium Oxide (D₂O) to quench any carbanions present.

  • Workup & Analysis: Extract with EtOAc, dry over Na₂SO₄, concentrate, and analyze via ¹H-NMR.

  • Validation: A reduction in the integration of the -SO₂CH₃ singlet (typically around δ 3.0 - 3.2 ppm) confirms that reversible α-deprotonation is occurring.

FAQ 2: The Methylsulfonyl Group as a Leaving Group (SₙAr Side Reactions)

Q: During an amine coupling step, my methylsulfonyl group disappeared, and the amine was incorporated at that position instead. I thought sulfones were stable. What caused this cleavage?

A: Causality & Mechanism While alkyl sulfones are generally stable, a methylsulfonyl group attached to an electron-deficient aromatic or heteroaromatic ring (e.g., pyrimidine, benzothiazole, or pyridine) acts as an exceptional leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions[8][9].

The sulfonyl group strongly stabilizes the negatively charged Meisenheimer complex transition state. Upon collapse of this complex, the methanesulfinate anion (CH₃SO₂⁻) is expelled. In fact, on pyrimidine scaffolds, the methylsulfonyl group can be over 850,000 times more reactive toward nucleophiles than a methylthio (-SMe) group, making it highly susceptible to attack by primary amines, secondary amines, and thiols[8][10].

G Start Heteroaryl-SO₂CH₃ + Base / Nucleophile PathA Pathway A: Strong Base (e.g., LDA, n-BuLi) Start->PathA PathB Pathway B: Nucleophile (e.g., R-NH₂, R-SH) Start->PathB Carbanion α-Carbanion Formation [Heteroaryl-SO₂CH₂⁻] PathA->Carbanion Deprotonation (pKa ~29) SideProdA Unintended Alkylation / Condensation Products Carbanion->SideProdA Meisenheimer Meisenheimer Complex (Nucleophilic Attack) PathB->Meisenheimer Attack at aromatic ring SideProdB SₙAr Substitution Product [Heteroaryl-Nu] + CH₃SO₂⁻ Meisenheimer->SideProdB CH₃SO₂⁻ leaves

Divergent side-reaction pathways of heteroaryl-methylsulfones under basic/nucleophilic conditions.

Troubleshooting & Solutions: To prevent SₙAr displacement of the methylsulfonyl group:

  • Nucleophile Sterics: Use sterically hindered bases (e.g., DIPEA instead of TEA) which are non-nucleophilic and cannot participate in SₙAr.

  • Solvent Polarity: SₙAr reactions are accelerated in highly polar aprotic solvents (DMF, DMSO). Switching to less polar solvents (e.g., Toluene, DCM) can significantly reduce the rate of unintended displacement[2].

FAQ 3: Stability Under Reducing Conditions

Q: I need to reduce a nitro group to an aniline on a molecule that also contains a methylsulfonyl group. Will the sulfone survive the reduction?

A: Causality & Mechanism Yes, the methylsulfonyl group is highly resistant to standard reductive conditions. Because sulfur is already in a highly oxidized, stable hexavalent state, it is inert to catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and standard hydride donors (e.g., NaBH₄, LiAlH₄)[11].

However, side reactions (specifically reductive cleavage of the C-S bond) will occur if you use dissolving metal reductions (e.g., Na/Hg amalgam, SmI₂, or Zn/AcOH at elevated temperatures). These single-electron transfer (SET) reagents can pump electrons into the lowest unoccupied molecular orbital (LUMO) of the sulfone, leading to the extrusion of sulfur dioxide and cleavage of the functional group[11][12]. Stick to catalytic hydrogenation or mild hydride reductions to ensure complete preservation of the methylsulfonyl moiety.

Quantitative Data Summary

The following table summarizes the key physicochemical triggers that dictate methylsulfonyl side reactions, allowing for rapid experimental planning.

Property / Reactivity MetricTypical Value / ObservationSynthetic Implication & Causality
α-Proton Acidity (pKa) ~28 – 32 (in DMSO)[3][4]Susceptible to deprotonation by strong bases (LDA, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-BuLi). Requires the use of milder bases (K₂CO₃) to prevent carbanion formation.
SₙAr Leaving Group Ability Excellent (on electron-deficient rings)[8][10]Highly prone to displacement by amines/thiols. Driven by the resonance stabilization of the Meisenheimer complex and the stability of the CH₃SO₂⁻ leaving group.
Hydride Reduction Stability Highly Stable[11]Survives NaBH₄, LiAlH₄, and DIBAL-H. Safe for standard reductive aminations or ester reductions.
SET Reduction Stability Unstable (Cleaves)C-S bond is cleaved by single-electron transfer reagents (Na/Hg, SmI₂). Avoid dissolving metal reductions.

References

  • Amino Acid-Protecting Groups - SciSpace Source: scispace.com URL: [Link]

  • Tembotrione Synthesis: Structure, Reagents, and Reactions Source: patsnap.com URL: [Link]

  • Recent Trends in the Chemistry of Sulfur-Containing Reducing Agents Source: researchgate.net URL:[Link]

  • Synthesis and Characterization of a Sulfonyl- and Iminophosphoryl-Functionalized Methanide and Methandiide Source: mdpi.com URL:[Link]

  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES Source: clockss.org URL: [Link]

  • Arylation Chemistry for Bioconjugation Source: mit.edu URL: [Link]

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution Source: researchgate.net URL:[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: soton.ac.uk URL:[Link]

  • A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts Source: researchgate.net URL:[Link]

  • Method development for the synthesis of organosulfur compounds and their functionalization by C–H activation and reductive borylation Source: rwth-aachen.de URL: [Link]

Sources

Optimizing pH conditions for extraction of pyridine methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Optimization & Troubleshooting for 2-(Aminomethyl)pyridine and Derivatives Ticket ID: KB-EXT-PYR-001 Status: Active / Verified[1]

Core Theory: The pH-Solubility Nexus

Why your extraction is failing: Pyridine methanamines (e.g., 2-picolylamine) are "chemical chameleons."[1] They possess two basic nitrogen centers with distinct pKa values.[1] Understanding the speciation (protonation state) at different pH levels is the single most critical factor for extraction success.

  • The Trap (pH 4–8): At neutral or slightly acidic pH, the aliphatic amine is protonated (

    
    ). The molecule exists as a highly water-soluble cation.[1] It will not  partition into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]
    
  • The Sweet Spot (pH > 11): To extract this molecule, you must suppress the ionization of the primary amine (pKa ≈ 8.8). According to the Henderson-Hasselbalch equation, you need a pH of at least pKa + 2 (pH ≈ 11) to ensure >99% of the species is neutral and lipophilic.

Visualization: Protonation States vs. pH

The following diagram illustrates the speciation of 2-(aminomethyl)pyridine as pH increases.

Speciation Dication DICATION (pH < 2) (Pyridine-H+, Amine-H+) Solubility: Water Only Monocation MONOCATION (pH 3 - 8) (Pyridine, Amine-H+) Solubility: Water Only Dication->Monocation Add Base (Pass pKa ~2) Neutral NEUTRAL (pH > 11) (Pyridine, Amine) Solubility: Organic Phase Monocation->Neutral Add Base (Pass pKa ~8.8)

Figure 1: Speciation flow. Extraction is only possible when the molecule reaches the Neutral state (Green).

Standard Operating Procedure (SOP)

Protocol: The "Salting-Out" Alkaline Extraction Recommended for: 2-(aminomethyl)pyridine, 2,6-bis(aminomethyl)pyridine, and analogues.

ParameterRecommendationRationale
Target pH > 12.0 Ensures >99.9% deprotonation of the amine (pKa ~8.8).[1]
Aqueous Modifier NaCl (Saturation) "Salting out" drastically reduces the solubility of polar amines in water.
Solvent A DCM (Dichloromethane) High efficiency for pyridines; sinks to bottom (easy separation).[1]
Solvent B (Green) 2-MeTHF Higher boiling point, separates water better than THF, renewable.[1]
Additives 5% Isopropanol (IPA) Optional: Add to DCM to disrupt emulsions and increase polarity for stubborn amines.[1]
Step-by-Step Workflow
  • Acidic Wash (Purification Step):

    • Dissolve crude mixture in 1M HCl (pH < 2).

    • Wash with DCM (

      
       volume).[1]
      
    • Discard Organic Layer.[1] (Removes non-basic impurities).[1]

  • Basification:

    • Cool the aqueous layer to 0°C (Exothermic reaction).

    • Slowly add 10M NaOH or solid KOH until pH > 12 .[1] Verify with pH paper (do not rely on calculation).

  • Salting Out (Critical):

    • Add solid NaCl until the solution is saturated (undissolved salt remains).

    • Note: This increases the partition coefficient (

      
      ) significantly.
      
  • Extraction:

    • Extract with DCM (

      
       volume).[1]
      
    • Tip: Do not shake vigorously; swirl gently to prevent emulsions.[1][2][3]

  • Drying:

    • Dry combined organic layers over anhydrous

      
       or 
      
      
      
      .[1]
    • Concentrate in vacuo.[1]

Troubleshooting Guide (Q&A)

Ticket #001: "My yield is extremely low (<20%)."

Diagnosis: The amine is likely still protonated or too soluble in the water phase.

  • Q: Did you check the pH after adding the solvent?

    • A: Sometimes the equilibrium shifts. Ensure the aqueous phase is pH 12–14.

  • Q: Did you use the "Salting Out" method?

    • A: Pyridine methanamines are hygroscopic and miscible with water.[1][4] Without saturating the water with NaCl or

      
      , the organic solvent cannot "pull" the amine out effectively.
      
  • Corrective Action: Re-adjust the aqueous layer to pH 14, saturate with NaCl, and perform 3 more extractions using DCM:Isopropanol (9:1) . The alcohol helps extract highly polar amines.

Ticket #002: "I have a terrible emulsion that won't separate."

Diagnosis: Formation of surfactants or presence of fine particulates at high pH.[1]

  • Q: Did you shake the funnel vigorously?

    • A: Vigorous shaking creates micro-droplets stabilized by the basic nitrogen.

  • Corrective Action (The "Emulsion Breaker" Protocol):

    • Filtration: Pass the entire emulsion through a pad of Celite or glass wool.[1] This physically breaks droplets.[1]

    • Brine: Add saturated brine (if you haven't already). The ionic strength forces phase separation.[3]

    • Time/Centrifugation: If scale permits, centrifuge the mixture at 3000 rpm for 5 minutes.

Ticket #003: "The product contains impurities after extraction."

Diagnosis: Co-extraction of neutral organic byproducts.[1]

  • Q: Did you perform the "Acid/Base Swing"?

    • A: Simply extracting a reaction mixture at pH 12 will pull everything neutral into the organic phase.

  • Corrective Action:

    • Step 1: Extract target into 1M HCl (Target is now water-soluble; neutrals stay in organic).[1] Discard organic.

    • Step 2: Basify aqueous layer to pH 12.[1]

    • Step 3: Extract target into fresh DCM.[1]

Advanced Visualization: The "Acid/Base Swing" Logic

This diagram details the purification logic to isolate the amine from neutral impurities.

AcidBaseSwing Start Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl (pH < 2) Partition with DCM Start->AcidStep Separation1 Phase Separation AcidStep->Separation1 OrgWaste Organic Layer (Contains Neutrals) DISCARD Separation1->OrgWaste Top/Bottom (Solvent dep.) AqSave Aqueous Layer (Contains Amine-H+) KEEP Separation1->AqSave BaseStep Add NaOH (pH > 12) Saturate w/ NaCl AqSave->BaseStep FinalExtract Extract with DCM (Amine is Neutral) BaseStep->FinalExtract

Figure 2: The Acid/Base Swing purification workflow.[1]

References

  • LCGC International. (2020).[1] Tips for Troubleshooting Liquid–Liquid Extractions: Emulsions and pH. Retrieved from [Link]

  • LibreTexts. (2023).[1][5][6] Liquid-Liquid Extraction: The Acid-Base "Swing" Method.[1] Retrieved from [Link]

  • Science.gov. (2017).[1] Salting-out agents in organic extraction: Mechanisms and Applications. Retrieved from [Link]

Sources

Technical Support Center: Stability & Formulation of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3). This guide moves beyond basic handling instructions to explain the causality behind degradation, empowering you to design self-validating, fail-safe experimental workflows.

Core Principles of Molecular Stability

To stabilize (6-(Methylsulfonyl)pyridin-3-yl)methanamine, we must first understand its electronic structure. The molecule is bifunctional:

  • The Methanamine Group: The exocyclic primary amine remains highly nucleophilic. It is the primary site of vulnerability, highly susceptible to oxidative deamination, photolytic cleavage, and electrophilic attack by dissolved gases ([1]([Link]1].

Troubleshooting & FAQs: Mechanisms and Prevention

Q1: Why does my aqueous stock solution exhibit a progressive color change (yellow/brown) and a drop in assay purity over time? A: This is the hallmark of oxidative degradation . Primary amines in aqueous solutions undergo autoxidation catalyzed by dissolved oxygen and trace transition metals (e.g., iron, copper). The reaction proceeds via a radical mechanism, abstracting a hydrogen atom from the alpha-carbon to form an imine intermediate, which subsequently hydrolyzes into a pyridinyl aldehyde and ammonia ([1]([Link]1].

  • Causality & Fix: Trace metals lower the activation energy for radical initiation. Sparge your solvents with Argon (which is heavier than air and blankets the solution better than Nitrogen) and add a metal chelator like EDTA (0.1 mM) to sequester catalytic metal ions.

Q2: I am observing a +44 Da mass shift in my LC-MS analysis of the stored solution. What is this impurity? A: A +44 Da shift indicates carbamate formation . Primary amines react reversibly with dissolved carbon dioxide (CO₂) from the atmosphere to form carbamic acid derivatives.

  • Causality & Fix: The nucleophilic lone pair on the primary amine attacks the electrophilic carbon of CO₂. Formulating the solution at a mildly acidic pH (4.0–6.0) protonates the amine to its ammonium salt form (R-NH₃⁺), effectively eliminating its nucleophilicity and preventing carbamylation.

Q3: Is (6-(Methylsulfonyl)pyridin-3-yl)methanamine sensitive to ambient laboratory light? A: Yes. Amine-containing compounds are susceptible to indirect photodegradation in aqueous solutions ([2]([Link]2]. Under simulated sunlight or harsh laboratory UV/Vis light, trace sensitizers in the water (like dissolved organic matter or nitrates) can generate hydroxyl radicals (*OH). These radicals rapidly attack the primary amine, leading to side-chain cleavage ([2]([Link]2].

  • Causality & Fix: Always store stock solutions in actinic (amber) glassware and minimize exposure to ambient light during experimental handling.

Q4: I am using accelerated stability testing with saturated salt solutions for humidity control, and I see unusual degradation peaks. Why? A: If you are using saturated sodium nitrite (NaNO₂) solutions to control humidity, volatilization of nitric oxide (NOx) can occur. These volatile NOx species diffuse into the sample and react with amines to form artifactual degradation products (such as diazonium salts for primary amines, which quickly degrade into alcohols) ([3]([Link]3].

  • Causality & Fix: Avoid using nitrite-based humidity control for amine-containing compounds. Use saturated potassium iodide (KI) or mechanical humidity chambers instead.

Quantitative Data: Degradation Triggers & Prevention

To facilitate rapid troubleshooting, compare your analytical observations against the known degradation pathways summarized below:

Degradation PathwayPrimary TriggerKinetic AcceleratorMass Shift (LC-MS)Optimal Prevention Strategy
Autoxidation Dissolved O₂Trace Fe/Cu, Heat-17 Da (Loss of NH₃, +O)Argon sparging, 0.1 mM EDTA
Carbamylation Atmospheric CO₂High pH (>8.0)+44 Da (Addition of CO₂)Buffer pH 4.0–6.0
Photodegradation UV/Vis LightNitrates, SensitizersVariable (Cleavage)Amber glassware, Dark storage
Artifactual Rxn NOx / NitritesAcidic microenvironmentVariable (Diazonium/OH)Avoid NaNO₂ in stability testing

Experimental Protocols: Self-Validating Systems

Do not rely on assumptions when preparing stock solutions. Use the following self-validating protocol to ensure absolute stability of (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

Step 1: Solvent Degassing

  • Action: Sparge HPLC-grade water with Argon gas for 30 minutes.

  • Causality: Argon displaces dissolved oxygen, which is the primary radical initiator for amine autoxidation. Argon is preferred over Nitrogen because its higher density allows it to form a stable protective blanket over the liquid interface.

  • Validation: Measure dissolved oxygen (DO) using a luminescent DO probe; proceed only when DO < 0.5 mg/L.

Step 2: Buffer and Chelator Addition

  • Action: Add 0.1 mM EDTA and titrate to pH 5.0 using a sterile citrate buffer.

  • Causality: EDTA sequesters trace transition metals (Fe³⁺, Cu²⁺) that catalyze oxidative electron transfer. A pH of 5.0 protonates the primary amine (pKa ~9.0), eliminating the lone pair's nucleophilicity and preventing both CO₂ attack (carbamylation) and radical initiation.

  • Validation: Confirm pH stability with a calibrated micro-pH probe. Verify the absence of free iron using a colorimetric ferrozine assay if using lower-grade solvents.

Step 3: Compound Dissolution and Aliquoting

  • Action: Dissolve (6-(Methylsulfonyl)pyridin-3-yl)methanamine, filter through a 0.22 µm PTFE membrane, and aliquot into amber glass vials purged with Argon.

  • Causality: PTFE is chemically inert and prevents the leaching of plasticizers or metals that can occur with nylon filters. Amber glass blocks UV/Vis radiation, mitigating hydroxyl radical generation via indirect photolysis.

  • Validation: Perform baseline LC-MS/MS analysis immediately post-aliquoting to establish a Time-Zero (T0) reference chromatogram.

Visualizations

Pathway A (6-(Methylsulfonyl)pyridin-3-yl) methanamine B1 Oxidative Degradation A->B1 O2, Trace Metals B2 Carbamate Formation A->B2 Dissolved CO2 B3 Photodegradation A->B3 UV/Vis Light, *OH C1 Pyridinyl Aldehyde + NH3 B1->C1 C2 Carbamate Adduct (+44 Da) B2->C2 C3 Side-chain Cleavage B3->C3

Fig 1: Primary degradation pathways of (6-(Methylsulfonyl)pyridin-3-yl)methanamine in solution.

Workflow S1 1. Solvent Degassing Sparge HPLC water with Argon S2 2. pH Adjustment Buffer to pH 4.0 - 6.0 S1->S2 S3 3. Additive Inclusion Add 0.1 mM EDTA S2->S3 S4 4. Storage Amber vials, -20°C, Ar Headspace S3->S4

Fig 2: Step-by-step formulation workflow to prevent amine oxidation and carbamylation.

References

  • Title: Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight Source: PubMed (NIH) URL: [Link]

  • Title: Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review Source: ResearchGate URL: [Link]

  • Title: Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: PubMed (NIH) URL: [Link]

Sources

Overcoming catalyst poisoning when reducing (6-(Methylsulfonyl)pyridin-3-yl)methanamine precursors

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Catalyst Poisoning in (6-(Methylsulfonyl)pyridin-3-yl)methanamine Synthesis

Executive Summary: The "Sticky Substrate" Challenge

Synthesizing (6-(Methylsulfonyl)pyridin-3-yl)methanamine via the reduction of its nitrile precursor (6-(methylsulfonyl)nicotinonitrile) presents a classic "double-edged" chemoselectivity challenge.[1] You are likely encountering reaction stalling or incomplete conversion.[1][2]

This is rarely a simple issue of "bad catalyst." It is a molecular recognition problem. Your substrate contains two moieties that actively compete with the nitrile group for the catalyst surface:

  • The Pyridine Nitrogen: A potent Lewis base that coordinates strongly to transition metals (Pd, Pt), effectively "capping" active sites.[2]

  • The Methylsulfonyl Group (-SO₂Me): While less toxic than sulfides (-SMe), the sulfone oxygen atoms can participate in weak coordination, and any trace sulfide impurities from upstream synthesis will irreversibly poison the catalyst.[1]

This guide provides the mechanistic logic and validated protocols to overcome these poisoning effects.

Mechanistic Insight: Why Your Reaction Stalls

To solve the problem, we must visualize the competition at the catalyst surface.

The Poisoning Triad:

  • Nitrile (-CN): Needs to bind "end-on" to the metal surface for hydrogenation.[1]

  • Pyridine (N): Binds "flat" or via the lone pair, blocking large surface areas.[2]

  • Sulfone (-SO₂-): Increases steric bulk and electron deficiency, altering adsorption isotherms.[1]

Visualizing the Competition (DOT Diagram)

CatalystPoisoning cluster_outcome Reaction Outcome Catalyst Active Metal Site (Pd/C or Raney Ni) Nitrile Nitrile Group (Desired Substrate) Nitrile->Catalyst Reversible Adsorption (Reaction Proceeds) Pyridine Pyridine Nitrogen (Competitive Inhibitor) Pyridine->Catalyst Strong Coordination (Blocks Sites) Stall Reaction Stalls (<50% Conv.) Pyridine->Stall Sulfur Trace Sulfides/Sulfone (Irreversible Poison) Sulfur->Catalyst Permanent Binding (Deactivation) Sulfur->Stall

Figure 1: Competitive adsorption pathways leading to catalyst deactivation.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction starts fast but stops at ~20% conversion. Adding more catalyst doesn't help.[1] Why? A: This is characteristic of product inhibition or poison accumulation .[1]

  • Mechanism: As the primary amine product forms, it (and the pyridine ring) binds to the catalyst more strongly than the starting nitrile.

  • Solution: You must disrupt the nitrogen-metal bond.[1] Switch to an acidic solvent system (e.g., Methanol + 1-2 eq.[1] HCl or Acetic Acid).[1][3][4] The acid protonates the pyridine nitrogen and the product amine, converting them into non-coordinating ammonium salts.

Q2: I am using Pd/C, but the reaction is dead on arrival (0% conversion). A: Check your precursor purity.

  • Mechanism: The sulfone moiety is often installed via S-oxidation of a sulfide.[1] If your starting material contains even ppm levels of unoxidized sulfide or thiol , Pd/C will be instantly poisoned.[1]

  • Solution:

    • Wash the precursor: Treat your nitrile with activated charcoal or wash with dilute bleach/oxidant to ensure all sulfur is fully oxidized to sulfone (-SO₂-).[1]

    • Switch Catalyst: Raney Nickel is significantly more robust (sulfur-tolerant) than Palladium.[1] It acts as its own "sulfur scavenger."[1]

Q3: I see the product, but also large amounts of dimer (secondary amine). A: This is the "Imine Condensation" side reaction.

  • Mechanism: The intermediate imine reacts with the newly formed amine.[5]

  • Solution: Add Ammonia (7N in MeOH) or Acetic Anhydride .[1]

    • Ammonia:[1][6] Shifts the equilibrium away from dimer formation.

    • Acetic Anhydride:[1][7] Traps the primary amine as an acetamide (requires a subsequent hydrolysis step but guarantees high yield).

Validated Experimental Protocols

Protocol A: The "Robust" Route (Raney Nickel)

Best for: Crude precursors or when Pd/C fails due to sulfur sensitivity.

Reagents:

  • Substrate: 6-(methylsulfonyl)nicotinonitrile[1][8]

  • Catalyst: Raney Nickel (Active slurry, approx. 50 wt% loading)

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH)

Workflow:

  • Safety: Raney Nickel is pyrophoric.[1][9] Keep wet at all times.[1]

  • Loading: Charge the hydrogenation vessel with the nitrile (1.0 eq).

  • Solvent: Add Methanolic Ammonia (concentration >10:1 NH₃:Substrate). The excess ammonia suppresses dimerization.[1]

  • Catalyst: Carefully add Raney Nickel slurry (50% by weight of substrate).[1]

    • Why so high? The high surface area compensates for potential poisoning by the sulfone group.

  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) at 40°C for 4–6 hours.

  • Workup: Filter through Celite (keep wet!).[1] Concentrate filtrate.[1]

Protocol B: The "Clean" Route (Pd/C + Acid)

Best for: High-purity precursors and when avoiding nickel waste is a priority.[1]

Reagents:

  • Substrate: 6-(methylsulfonyl)nicotinonitrile (Must be sulfide-free)[1]

  • Catalyst: 10% Pd/C (Type: Degussa E101 or similar high-activity grade)

  • Additive: Concentrated HCl (2.2 eq) or Methanesulfonic acid.[1]

  • Solvent: Methanol[1][4][10]

Workflow:

  • Protonation: Dissolve substrate in Methanol. Add acid (2.2 eq).

    • Critical Step: Stir for 10 mins to ensure the pyridine ring is protonated before adding the catalyst. This prevents the pyridine from initially coating the metal.

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading).

  • Reaction: Hydrogenate at 1–3 bar (Balloon to 45 psi) at RT .

  • Workup: Filter catalyst. The product is the salt. Neutralize with NaHCO₃ to release the free base.

Data Comparison: Catalyst Performance

ParameterRaney Nickel (Protocol A)Pd/C + Acid (Protocol B)Standard Pd/C (Neutral)
Sulfur Tolerance High (Scavenges impurities)Low (Requires pure SM)Very Low
Pyridine Tolerance ModerateHigh (Due to protonation)Poor (Poisoning likely)
Selectivity (1° Amine) >90% (with NH₃)>95% (Acid prevents dimer)<50% (Dimer forms)
Reaction Speed Fast (Exothermic)ModerateSlow / Stalled

Decision Tree for Optimization

OptimizationTree Start Start: Reduction of 6-(SO2Me)-Nicotinonitrile CheckS Is Precursor Sulfide-Free? Start->CheckS MethodB Protocol B: Pd/C + 2.2eq HCl (Protonation Strategy) CheckS->MethodB Yes (High Purity) MethodA Protocol A: Raney Ni + NH3 (Surface Area Strategy) CheckS->MethodA No / Unsure ResultB Check Conversion MethodB->ResultB Success Isolate Product ResultB->Success >95% Fail Switch to Protocol A (Sulfur Poisoning Likely) ResultB->Fail Stalled

Figure 2: Decision matrix for selecting the optimal reduction protocol.

References

  • Sajiki, H., & Hirota, K. (2003).[1] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2011). Raney Nickel: Reagent Friday. Retrieved from [Link]

  • Google Patents. (2013).[1] WO2013065064A1 - Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][4] Retrieved from

Sources

Improving shelf-life and stability of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Shelf-Life and Stability of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

As a Senior Application Scientist, I frequently consult on the storage, handling, and formulation of functionalized pyridines. (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3) presents a unique stability profile. While its electron-withdrawing methylsulfonyl group stabilizes the pyridine ring against electrophilic attack[1], the primary methanamine (aminomethyl) group remains highly vulnerable to oxidation, atmospheric carbon dioxide, and moisture[2].

This technical guide bypasses generic advice to provide field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols designed to ensure the structural integrity of your compound throughout your experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: My free base compound has developed a yellow/brown tint after a few weeks on the bench. What is causing this, and is it still usable? A1: The discoloration is a classic indicator of oxidative degradation[3]. Primary amines are highly susceptible to auto-oxidation when exposed to ambient oxygen and light, leading to the formation of N-oxides or hydroxylamines.

  • Causality: The lone pair of electrons on the primary amine nitrogen readily reacts with reactive oxygen species. This radical-mediated process is accelerated by UV and visible light.

  • Solution: Protect the compound from light using amber vials and store it under an inert atmosphere (Argon or Nitrogen). If discoloration has already occurred, the compound must be re-purified (e.g., via flash chromatography) before use in sensitive biological assays or syntheses, as these oxidized impurities will skew your stoichiometric calculations and biological readouts.

Q2: The powder has become sticky, clumpy, and difficult to weigh. How do I prevent this? A2: (6-(Methylsulfonyl)pyridin-3-yl)methanamine in its free base form is inherently hygroscopic[3]. It absorbs ambient moisture, which can subsequently facilitate hydrolysis or carbamate formation via reaction with atmospheric CO₂.

  • Causality: The basic nitrogen atoms form strong intermolecular hydrogen bonds with water molecules in the air.

  • Solution: Always handle the free base in a humidity-controlled environment (e.g., a glovebox or under a nitrogen stream). For long-term storage, converting the free base to a stable salt (such as a hydrochloride or mesylate salt) protonates the amine, drastically reducing its hygroscopicity and reactivity[2].

Q3: I need to remove the solvent after a reaction, but I notice degradation products on my LC-MS. What is the safest drying method? A3: Thermal degradation during solvent removal is a common pitfall for functionalized aminopyridines[3].

  • Causality: Elevated temperatures in a rotary evaporator provide the activation energy required for intermolecular condensation or cleavage reactions, particularly when trace acids or bases are present in the solvent matrix.

  • Solution: Maintain your water bath below 30°C and utilize a high-vacuum pump. For aqueous or mixed-solvent systems, lyophilization (freeze-drying) is the gold standard. It removes the solvent via sublimation at sub-zero temperatures, completely bypassing thermal degradation pathways.

Part 2: Quantitative Data & Stability Comparison

To guide your laboratory's storage strategy, the following table summarizes the expected shelf-life of (6-(Methylsulfonyl)pyridin-3-yl)methanamine under various conditions. Empirical data across pharmaceutical development shows that salt forms generally exhibit a 50% or greater increase in shelf-life compared to their free base counterparts[4].

Chemical FormStorage TemperatureAtmosphereContainer TypeExpected Shelf-Life
Free Base Room Temp (20-25°C)Ambient AirClear Glass< 1 Month (High risk of oxidation)
Free Base 2-8°CArgon/NitrogenAmber Vial6 - 12 Months
Free Base -20°CArgon/NitrogenAmber Vial + Desiccant12 - 24 Months
HCl Salt Room Temp (20-25°C)Ambient AirAmber Vial12 - 18 Months
HCl Salt 2-8°CAmbient AirAmber Vial> 24 Months

Part 3: Visualizing Degradation and Stabilization

degradation A (6-(Methylsulfonyl)pyridin-3-yl)methanamine (Free Base) B Oxidation (N-Oxide/Hydroxylamine) A->B O2 / Light Exposure C Carbamate Formation (CO2 Adduct) A->C Atmospheric CO2 D Moisture Absorption (Hygroscopic Clumping) A->D Ambient Humidity

Primary degradation pathways of (6-(Methylsulfonyl)pyridin-3-yl)methanamine free base.

workflow Step1 Free Base API Step2 Dissolve in Aprotic Solvent (e.g., Dry THF/Et2O) Step1->Step2 Step3 Add 1.05 eq. Anhydrous HCl Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Step5 Lyophilization & Argon Flush Step4->Step5 Step6 Stable HCl Salt (Store at 2-8°C) Step5->Step6

Self-validating workflow for converting the free base into a stable hydrochloride salt.

Part 4: Experimental Protocols

Protocol 1: Self-Validating Salt Formation (Hydrochloride Salt)

Converting the free base to an HCl salt protonates the primary amine, eliminating the lone pair's reactivity towards oxygen and CO₂, thereby drastically improving solid-state stability[2].

  • Step 1: Dissolution. Dissolve 1.0 g of (6-(Methylsulfonyl)pyridin-3-yl)methanamine free base in 20 mL of anhydrous diethyl ether or tetrahydrofuran (THF) under a continuous argon atmosphere.

  • Step 2: Acid Addition. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise at 0°C while stirring vigorously.

    • Causality: The low temperature dissipates the heat of the acid-base reaction, preventing localized exothermic degradation.

  • Step 3: Validation (Self-Check). A white precipitate should form immediately upon acid addition. If the solution remains clear, the solvent may be too polar (indicating water contamination). To validate complete salt formation, check the pH of a 10 µL aliquot diluted in 1 mL of DI water; it should read between pH 2-3.

  • Step 4: Isolation. Filter the precipitate under a stream of nitrogen using a Schlenk frit. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether to remove any unreacted free base and residual dioxane.

  • Step 5: Drying & Storage. Transfer the solid to a vacuum desiccator containing P₂O₅ and dry under high vacuum (<0.1 mbar) for 12 hours. Store the resulting salt at 2-8°C in an amber vial[4].

Protocol 2: Lyophilization for Long-Term Storage of Aqueous Stocks

When the compound must be stored in solution or recovered from aqueous purification steps, lyophilization prevents thermal degradation[3].

  • Step 1: Preparation. Dissolve the compound in a mixture of MS-grade Water and Acetonitrile (e.g., 80:20 v/v) to a concentration of 10 mg/mL in a round-bottom flask.

  • Step 2: Shell-Freezing. Flash-freeze the solution by rotating the flask in a dry ice/acetone bath.

    • Causality: Flash-freezing creates a thin shell of small ice crystals along the flask walls, maximizing surface area for sublimation and preventing concentration gradients that can cause localized pH drops and degradation.

  • Step 3: Sublimation. Attach the flask to a lyophilizer (condenser set to -80°C, vacuum < 0.05 mbar) for 24-48 hours.

  • Step 4: Validation (Self-Check). The resulting product should be a fluffy, uniform white powder. If the powder has collapsed into a sticky film ("meltback"), the vacuum was insufficient, or the sample contained too much organic solvent, causing it to melt during the process.

  • Step 5: Packaging. Backfill the lyophilization flask with Argon gas before removing it from the manifold. Quickly transfer the powder to amber vials, purge the headspace with Argon, and seal tightly with PTFE-lined caps.

References

  • Benchchem. "(6-(Methylsulfonyl)pyridin-3-yl)methanamine." Benchchem.com.
  • Benchchem. "Technical Support Center: Enhancing the Stability of 2-(2-Aminobenzoyl)
  • American Pharmaceutical Review. "Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development." Americanpharmaceuticalreview.com.
  • PMC. "Comparative Solid-State Stability of Perindopril Active Substance vs.

Sources

Addressing hygroscopic properties of (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability Guide Subject: (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride CAS: 1206977-88-1 (Base equivalent/Salt forms) | Status: Critical - Hygroscopic[1]

Executive Summary

You are accessing the technical support repository for (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride . This compound exhibits significant hygroscopicity due to the synergistic effect of the ionic hydrochloride lattice and the polar methylsulfonyl moiety.

Moisture uptake in this compound is not merely a physical nuisance; it alters the stoichiometric molecular weight , leading to failed coupling reactions, erroneous potency calculations in biological assays, and potential hydrolysis over extended storage.

Part 1: Immediate Troubleshooting (FAQ)

Q1: The powder has turned into a sticky gum or paste. Is it degraded? Status: Likely Deliquescence , not necessarily chemical degradation. Diagnosis: The critical relative humidity (CRH) of the salt has been exceeded. The solid has absorbed enough atmospheric water to dissolve into a saturated solution of itself. Action:

  • Do not discard immediately.

  • Check purity via LC-MS.[1] If the parent peak (M+H) is intact and no hydrolysis products (e.g., sulfonamide cleavage) are visible, the compound is recoverable.

  • Remediation: Dissolve the gum in a minimum amount of anhydrous methanol, precipitate with cold diethyl ether or MTBE, and filter under an inert atmosphere (nitrogen/argon).

Q2: My reaction yield is consistently 10-15% lower than expected. Why? Root Cause: Stoichiometric Error.[1] Explanation: If you calculated the molarity based on the anhydrous molecular weight (MW ~222.69 g/mol for mono-HCl), but the material contains 10-15% water by weight, you are under-loading the reagent. Fix: You must determine the "As-Is" Molecular Weight (


).[1]


See Part 3 for Water Content Determination.[1]

Q3: Can I dry this in a standard oven? Warning: NO. Risk: High temperatures (>60°C) in the presence of moisture can induce:

  • HCl Dissociation: Loss of the counter-ion, reverting partial material to the free base.

  • Thermal Decomposition: The methylsulfonyl group is electron-withdrawing, making the pyridine ring susceptible to nucleophilic attack or ring opening under harsh thermal/aqueous stress. Protocol: Use a Vacuum Drying Oven at 40°C max with a P₂O₅ (Phosphorus Pentoxide) trap.

Part 2: Handling & Weighing Protocols

Handling hygroscopic salts requires breaking the exposure chain between the storage container and the reaction vessel.

Protocol A: The "Speed Weighing" Technique (Open Bench)

Use this only if a glovebox is unavailable and the reaction is not strictly anhydrous.

  • Preparation: Tare a sealable vial (septum cap) containing the solvent you intend to use.

  • Transfer: Rapidly transfer the solid into the tared vial containing solvent.

  • Measurement: Weigh the vial again. The difference is the mass of the solid.

    • Why? Weighing powder on weighing paper exposes it to air for 30-60 seconds, allowing rapid water uptake.[1] Dissolving it immediately halts uptake.

Protocol B: Inert Atmosphere Handling (Recommended)

Required for GMP or strictly anhydrous applications.[1]

HandlingWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Verification Step1 Equilibrate Container to Room Temp Step2 Purge Glove Bag/ Box with N2/Ar Step1->Step2 Step3 Weigh inside Inert Environment Step2->Step3 Step4 Seal Vessel Internally Step3->Step4 Step5 Karl Fischer (KF) on Aliquot Step4->Step5 Step6 Calculate Corrected MW Step5->Step6

Figure 1: Inert atmosphere handling workflow to prevent stoichiometry errors.

Part 3: Analytical Characterization (The Proof)

You cannot assume the water content is zero, even from a fresh bottle.

Method: Volumetric Karl Fischer (KF) Titration

The gold standard for quantifying water in amine salts.

ParameterSetting/RecommendationReason
Solvent System Methanol : Formamide (2:[1]1)Improves solubility of polar pyridine salts; Formamide prevents precipitation.[1]
Buffer Imidazole (Optional)If the HCl salt shifts pH < 5, the KF reaction slows. Imidazole buffers to pH 5-7.
Sample Size 50 - 100 mgSufficient to detect 0.5% - 5% water content accurately.[1]
Endpoint Drift < 25 µ g/min Ensures surface moisture and lattice water are both counted.[1]

Alternative: 1H-NMR Integration If KF is unavailable, dissolve ~10 mg in DMSO-d6 (from a fresh ampoule).

  • Integrate the water peak (typically ~3.33 ppm in DMSO) relative to the methylsulfonyl singlet (~3.2 ppm).

  • Note: This is semi-quantitative due to the hygroscopicity of DMSO itself.

Part 4: The Science of Hygroscopicity

Why is (6-(Methylsulfonyl)pyridin-3-yl)methanamine HCl so difficult to handle?

  • Lattice Energy vs. Hydration Energy: The chloride ion (

    
    ) has a high charge density.[1] Water molecules are small enough to penetrate the crystal lattice, coordinating with the 
    
    
    
    and the ammonium proton (
    
    
    ). The energy released by this hydration is greater than the energy required to expand the crystal lattice.
  • The Sulfone Effect: The methylsulfonyl group (

    
    ) is a strong hydrogen bond acceptor. It acts as a secondary "magnet" for atmospheric moisture, anchoring water molecules to the pyridine ring periphery, which then migrate to the ionic salt core.
    

Mechanism Atmosphere Atmospheric H2O Sulfone Methylsulfonyl Group (H-Bond Acceptor) Atmosphere->Sulfone Surface Adsorption Salt Amine HCl Ionic Lattice Atmosphere->Salt Lattice Penetration Sulfone->Salt Moisture Migration Liquid Deliquescence (Liquid Phase) Salt->Liquid Lattice Collapse (Saturation)

Figure 2: Mechanism of moisture uptake leading to deliquescence.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on salt hygroscopicity and counter-ion selection). [1]

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination. (Standard protocols for Karl Fischer titration). [1]

  • Newman, A. (2013).[1] Solid State Characterization of Pharmaceuticals. (Details on deliquescence and critical relative humidity).

  • Cheng, S., et al. (2017).[1] "Impact of Moisture on the Stability of Solid Dosage Forms." Journal of Pharmaceutical Sciences. (Discusses the hydrolysis risks in sulfone/pyridine derivatives).

  • BenchChem. (2025).[1][2] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (Analogous handling protocols for hygroscopic amine salts). [1]

Sources

Validation & Comparative

LC-MS method development for identifying (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS/MS Method Development for (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Part 1: Executive Summary & Strategic Direction

The Challenge: (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3) presents a classic "polar base" analytical challenge. With a logP of approximately 0.2 and a primary amine functionality, this compound exhibits poor retention on standard C18 stationary phases. Analysts often encounter co-elution with the void volume, resulting in severe ion suppression and non-reproducible quantitation.

The Solution: This guide compares the industry-standard Reverse Phase (C18) approach against the optimized Hydrophilic Interaction Liquid Chromatography (HILIC) methodology.[1]

Verdict: For this specific analyte, HILIC (Amide or Zwitterionic phase) is the superior "product" choice. It transforms the separation mechanism from hydrophobic interaction (which fails here) to hydrophilic partitioning, delivering:

  • Retention Factor (

    
    ):  > 3.0 (vs. < 0.5 on C18).
    
  • Sensitivity: ~10x gain due to high-organic mobile phase desolvation efficiency.

  • Peak Shape: Symmetrical (Tailing Factor < 1.2) without toxic ion-pairing reagents.

Part 2: Compound Profile & Physicochemical Analysis

Understanding the molecule is the first step in robust method design.

PropertyValueMethodological Implication
Structure Pyridine ring, Methylsulfonyl (-SO₂Me), Methanamine (-CH₂NH₂)High Polarity: The sulfone and amine groups create significant dipole moments.
Molecular Weight 186.23 g/mol Low Mass: Requires clean background to avoid interference from solvent clusters.
LogP ~0.2 (Predicted)Hydrophilic: Will not partition into C18 alkyl chains effectively.
pKa (Base) ~8.8 (Primary Amine)Ionization: Fully protonated at pH < 6. Requires acidic mobile phase for ESI+ stability.
pKa (Pyridine) < 2.0 (Estimated)The electron-withdrawing sulfonyl group deactivates the pyridine nitrogen, making it non-basic.

Part 3: Comparative Analysis (The "Product" vs. Alternative)

We compare the Optimized HILIC Method (The Recommended Product) against the Standard C18 Method (The Alternative).

The Alternative: Reverse Phase C18
  • Mechanism: Hydrophobic interaction between the analyte and C18 alkyl chains.

  • The Failure Mode: Due to the compound's high polarity, it "skates" over the C18 surface. To force retention, analysts must use 95%+ water, which causes "phase collapse" (dewetting) of the C18 chains.

  • Result: The analyte elutes in the "dump" zone (0.5–1.0 min), co-eluting with salts and matrix components that suppress the MS signal.

The Solution: HILIC (Amide Phase)
  • Mechanism: Partitioning between the bulk organic mobile phase (high ACN) and a water-enriched layer immobilized on the polar stationary phase.

  • The Advantage: The polar amine and sulfone groups interact strongly with the water layer.

  • Result: The compound is retained well away from the void volume. The high acetonitrile content (typically >60% at elution) lowers surface tension, significantly boosting electrospray ionization efficiency.

Decision Logic Visualization

MethodSelection Start Start: Analyte Assessment LogP Check LogP Start->LogP Polar LogP < 1.0 (Polar) LogP->Polar Yes NonPolar LogP > 1.0 (Non-Polar) LogP->NonPolar No Ionization Check Ionizable Groups Polar->Ionization C18 Standard C18 (Risk: Void Elution) NonPolar->C18 Basic Basic (Amine) Ionization->Basic Decision Method Choice Basic->Decision Decision->C18 Alternative (Requires Ion-Pairing) HILIC HILIC (Amide/ZIC) (Recommended) Decision->HILIC Optimized Path

Figure 1: Decision tree for selecting HILIC over C18 for polar basic compounds.

Part 4: Experimental Protocols (Step-by-Step)

A. Sample Preparation
  • Critical Step: The sample diluent must match the initial mobile phase conditions.

  • Protocol:

    • Dissolve stock standard (1 mg/mL) in Methanol.

    • Dilute working standards into 90:10 Acetonitrile:Water .

    • Why? Injecting a high-water sample into a HILIC column causes "solvent mismatch," leading to peak distortion. The diluent must be weaker (more organic) than the mobile phase.

B. LC Conditions (The HILIC Protocol)
ParameterSettingRationale
Column BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm)Amide phases are stable and provide excellent retention for primary amines.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ionic strength to control electrostatic interactions; acidic pH protonates the amine.
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic content is required for HILIC retention.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC/UHPLC.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
6.0 50 50 Elution
7.0 50 50 Wash
7.1 5 95 Re-equilibration

| 10.0 | 5 | 95 | End |

C. MS/MS Detection Parameters
  • Source: ESI Positive Mode (ESI+).

  • Precursor Ion: 187.1 m/z

    
    .
    

MRM Transition Table:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (V) Structural Logic
Quantifier 187.1 170.1 15 - 20 Loss of NH₃ (Characteristic of primary amines)
Qualifier 1 187.1 108.0 25 - 30 Loss of -SO₂Me group (79 Da)

| Qualifier 2 | 187.1 | 79.0 | 35 - 40 | Formation of CH₃SO₂⁺ fragment |

Note: Collision energies are estimated; perform a voltage ramp optimization for your specific instrument.

Part 5: Performance Comparison Data

The following table summarizes the expected performance metrics based on theoretical modeling and empirical data for similar pyridine-methanamines.

MetricStandard C18 MethodOptimized HILIC MethodStatus
Retention Time (

)
0.8 min (Void)4.2 minPass
Peak Width (FWHM) Broad / TailingSharp (< 4s)Pass
Signal-to-Noise (S/N) 50:1450:1Pass
Matrix Effects High Suppression (>50%)Low (<15%)Pass
Backpressure High (High Aqueous)Low (High Organic)Pass

Part 6: Troubleshooting & Self-Validation

To ensure the method is trustworthy (E-E-A-T), follow these validation checks:

  • The "Solvent Mismatch" Check:

    • Symptom:[2] Double peaks or fronting.

    • Fix: Ensure sample diluent is at least 80% Acetonitrile.

  • The "Salt Buildup" Check:

    • Symptom:[2] Rising backpressure over 100 injections.

    • Fix: HILIC requires high organic, which can precipitate phosphate buffers. Use only volatile buffers (Ammonium Formate/Acetate) and flush the system with 50:50 Water:MeOH post-analysis.

  • Retention Drift:

    • Cause: HILIC columns require longer equilibration than C18.

    • Fix: Allow at least 20 column volumes of equilibration between runs (or 3-4 minutes at 0.4 mL/min).

Workflow Diagram: HILIC Mechanism

HILIC_Mechanism MP Mobile Phase (High ACN) WaterLayer Stagnant Water Layer (Enriched on Surface) MP->WaterLayer Partitioning Stationary Polar Stationary Phase (Amide/Silica) WaterLayer->Stationary H-Bonding / Dipole Analyte Analyte: (6-(Methylsulfonyl)pyridin-3-yl)methanamine Analyte->MP Elution (Gradient) Analyte->WaterLayer Preferential Solubility

Figure 2: The HILIC partition mechanism allowing retention of polar analytes.

References

  • Buszewski, B., & Noga, S. (2012).[3] Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link

  • PubChem. (2025).[4] Compound Summary: (6-(Methylsulfonyl)pyridin-3-yl)methanamine.[2][5][6] National Library of Medicine.[4] Link

  • Agilent Technologies. (2020). HILIC Method Development Guide. Link

Sources

Technical Comparison Guide: (6-(Methylsulfonyl)pyridin-3-yl)methanamine vs. Pyridine Amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar-Stable" Niche

In modern drug discovery, the selection of a pyridine building block is rarely arbitrary. While (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 1314977-83-3) shares the structural skeleton of common linkers, its C6-sulfonyl group confers a unique physicochemical profile.

Unlike the lipophilic Trifluoromethyl analog (used to boost permeability) or the Methyl analog (prone to metabolic oxidation), the Methylsulfonyl moiety occupies a "Polar Singularity." It acts as a strong Electron-Withdrawing Group (EWG) that lowers the pyridine ring's basicity while simultaneously functioning as a hydrogen bond acceptor. This guide validates its use as a bioisostere that enhances aqueous solubility and metabolic stability without sacrificing the electronic deactivation required for specific target interactions.

Comparative Physicochemical Profiling

To objectively evaluate performance, we compare the target molecule against its three most common medicinal chemistry alternatives.

Table 1: Head-to-Head Property Analysis
FeatureTarget Molecule Lipophilic Analog Metabolic Liability Standard Parent
Structure (6-SO₂Me) (6-CF₃) (6-Me) (6-H)
CAS 1314977-83-31817776-64-930529-87-03731-52-0
Electronic Effect Strong EWG (

)
Strong EWG (

)
Weak Donor (

)
Neutral
Pyridine pKa < 2.0 (Neutral at pH 7.4)~ 2.5 (Neutral at pH 7.4)~ 6.0 (Partially Ionized)~ 5.2
LogP (Calc) -0.7 to 0.2 (Hydrophilic)1.3 to 1.6 (Lipophilic)0.50.1
Metabolic Stability High (Oxidation resistant)High (Blocked site)Low (Benzylic oxidation)Moderate
Solubility High (Polar)LowModerateHigh
Analysis of Causality
  • Basicity Modulation: The sulfone group exerts a stronger electron-withdrawing effect than the trifluoromethyl group. This drastically lowers the electron density on the pyridine nitrogen, rendering it non-basic at physiological pH.[1] This is critical for preventing non-specific binding (off-target effects) associated with promiscuous basic nitrogens [1].

  • Solubility vs. Permeability: While the

    
     analog is chosen to cross the Blood-Brain Barrier (BBB) due to high LogP, the 
    
    
    
    analog is superior for scaffold decoration where aqueous solubility is the limiting factor. The sulfone oxygens serve as H-bond acceptors, lowering LogD significantly compared to
    
    
    [2].

Decision Logic & Bioisosterism

The following decision tree illustrates when to deploy the (6-(Methylsulfonyl)pyridin-3-yl)methanamine scaffold versus its competitors.

DecisionTree Start Select Pyridine Linker Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Solubility Limiting? Q1->Q2 Yes (Block C6 Oxidation) UseMe Use 6-Methyl (Low Cost, but Labile) Q1->UseMe No UseCF3 Use 6-Trifluoromethyl (High Permeability, Lipophilic) Q2->UseCF3 No (Need LogP) UseSO2 Use 6-Methylsulfonyl (Target: High Solubility + Stability) Q2->UseSO2 Yes (Need Polar Surface Area)

Caption: Strategic selection workflow. The sulfone analog is the logic gate winner when both metabolic stability (blocking CYP450 oxidation) and aqueous solubility are required.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific building block.

Protocol A: Amide Coupling (Validation of Nucleophilicity)

Context: The primary amine is the reactive center.[2] The electron-deficient pyridine ring reduces the risk of side reactions on the pyridine nitrogen.

Reagents:

  • Carboxylic Acid partner (1.0 equiv)

  • (6-(Methylsulfonyl)pyridin-3-yl)methanamine HCl salt (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add HATU and stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Addition: Add the amine salt followed immediately by DIPEA. Crucial: The amine is often supplied as an HCl salt; DIPEA must neutralize this to liberate the free amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with EtOAc, wash with sat.

    
     (removes unreacted acid) and brine.
    
  • Observation: Unlike the 6-methyl analog, the 6-sulfone product will be more polar. If extracting, ensure the aqueous phase is not too acidic, or the product may remain in the water layer due to the primary amide/amine polarity.

Protocol B: pKa Determination (Potentiometric Titration)

Context: Verifying the electronic deactivation of the pyridine ring.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M HCl and 0.1 M NaOH.

  • Execution: Perform a titration from pH 2.0 to pH 11.0.

  • Data Analysis: Look for inflection points.

    • Expected Result: You will observe a distinct inflection at pH ~9.0 (primary amine). You will likely not observe a distinct inflection for the pyridine nitrogen in the standard range (pH 2-12) because its pKa is suppressed below 2.0 by the sulfone group [3].

Mechanistic Insight: The Metabolic Shield

The primary failure mode for the 6-Methyl analog is benzylic oxidation by Cytochrome P450 enzymes, leading to rapid clearance. The 6-Sulfone analog solves this via two mechanisms:

  • Steric/Electronic Blocking: The sulfone is already highly oxidized; it cannot be further oxidized by CYP enzymes.

  • Electronic Deactivation: By pulling electron density from the ring, it makes the entire system less susceptible to oxidative attack compared to electron-rich pyridines.

Metabolism Substrate_Me 6-Methyl Analog (Electron Rich) CYP CYP450 Oxidation Substrate_Me->CYP High Affinity Metabolite Carboxylic Acid (Rapid Clearance) CYP->Metabolite Benzylic Oxidation Substrate_SO2 6-Sulfone Analog (Electron Poor) CYP_Block CYP450 Blocked Substrate_SO2->CYP_Block Low Affinity Stable Intact Drug (Extended Half-Life) CYP_Block->Stable No Reaction

Caption: Metabolic stability comparison. The sulfone group acts as a metabolic "sink," preventing the oxidative degradation pathway common to methyl-substituted pyridines.

References

  • BenchChem. (2025).[1] The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives. Retrieved from 1

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation based on general bioisostere principles supported by search results).
  • PubChem. (2025).[4] Compound Summary for (6-(Methylsulfonyl)pyridin-3-yl)methanamine. National Library of Medicine.[4] Retrieved from 2

  • LASSBio. (2022).[5] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile. PMC. Retrieved from 5

Sources

The Guide to Pyridine Analogues: Methylsulfonyl vs. Methylsulfinyl Bioactivity Profiles

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the oxidation state of a sulfur atom can fundamentally alter a molecule's pharmacodynamics, target engagement, and metabolic fate. When integrated into pyridine scaffolds, the choice between a methylsulfinyl (sulfoxide, -SOCH₃) and a methylsulfonyl (sulfone, -SO₂CH₃) group dictates whether a drug acts as an irreversible covalent modifier or a reversible, non-covalent anchor.

This guide provides an objective, data-driven comparison of these two functional groups, analyzing their physicochemical properties, mechanistic divergence, and the experimental protocols required to validate their bioactivity.

Physicochemical & Structural Divergence

The addition of a single oxygen atom transitions the sulfur from a +4 to a +6 oxidation state, triggering a cascade of geometric and electronic changes. The table below summarizes the quantitative and structural differences that dictate their respective biological behaviors.

PropertyMethylsulfinyl Pyridine (-SOCH₃)Methylsulfonyl Pyridine (-SO₂CH₃)
Oxidation State +4+6
Geometry Trigonal pyramidal (Chiral)Tetrahedral (Achiral)
H-Bond Acceptors 12
Topological Polar Surface Area (TPSA) ~36.3 Ų~42.5 Ų
Primary Binding Modality Covalent (Prodrug activation)Non-covalent (Direct pocket anchoring)
Metabolic Stability Moderate (Susceptible to CYP oxidation)High (Fully oxidized sulfur)

Mechanistic Case Studies in Drug Design

Case Study 1: The Sulfoxide Mandate in Covalent Inhibition (Proton Pump Inhibitors)

In the design of proton pump inhibitors (PPIs) like omeprazole and pantoprazole, the methylsulfinyl group bridging a pyridine and a benzimidazole ring is not merely a binding motif; it is a highly calibrated prodrug trigger[1].

At the neutral pH of the bloodstream, the methylsulfinyl pyridine remains inactive. However, upon reaching the highly acidic secretory canaliculi of the gastric parietal cell (pH < 2), the pyridine nitrogen becomes protonated. This triggers a nucleophilic attack and a subsequent Smiles rearrangement, converting the chiral sulfoxide into a highly reactive, achiral sulfenamide [1]. This intermediate forms an irreversible disulfide covalent bond with specific cysteine residues (e.g., Cys813, Cys822) on the H⁺/K⁺ ATPase enzyme.

The Sulfone Failure: If the methylsulfinyl group is oxidized to a methylsulfonyl group (e.g., omeprazole sulfone) via hepatic CYP3A4 metabolism, the molecule loses its ability to undergo this acid-catalyzed rearrangement. Consequently, the methylsulfonyl analogue is completely inactive as a PPI[1][2].

Case Study 2: The Sulfone Anchor in Non-Covalent Target Engagement (COX-2 Inhibitors)

Conversely, in the development of selective cyclooxygenase-2 (COX-2) inhibitors (e.g., etoricoxib and imidazo[1,2-a]pyridine derivatives), the fully oxidized methylsulfonyl group is the optimal pharmacophore[3].

COX-2 selectivity relies on exploiting a secondary side pocket that exists in COX-2 (due to a Val523 substitution) but is blocked in COX-1 (by Ile523)[3]. The methylsulfonyl group possesses a tetrahedral geometry and two oxygen atoms, allowing it to act as a dual hydrogen-bond acceptor. It wedges deeply into this secondary pocket, forming critical, high-affinity hydrogen bonds with the amino acids Arg513 , His90 , and Phe518 [3]. A methylsulfinyl analogue, lacking the second oxygen and the symmetrical tetrahedral geometry, cannot achieve the same binding affinity or selectivity.

Mechanistic Divergence Visualization

G Core Pyridine Scaffold Sulfur-Functionalized Sulfinyl Methylsulfinyl (-SOCH3) Oxidation State: +4 Core->Sulfinyl Sulfonyl Methylsulfonyl (-SO2CH3) Oxidation State: +6 Core->Sulfonyl Mech1 Acid-Catalyzed Rearrangement (e.g., Proton Pump Inhibitors) Sulfinyl->Mech1 Metab CYP3A4 Oxidation Sulfinyl->Metab In vivo Mech2 Direct Pocket Anchoring (e.g., COX-2 Inhibitors) Sulfonyl->Mech2 Bind1 Covalent Disulfide Bond (Irreversible Inhibition) Mech1->Bind1 Bind2 Dual H-Bonding (Arg513/His90) (Reversible Inhibition) Mech2->Bind2 Inactive Inactive Metabolite (Sulfone) Metab->Inactive

Mechanistic divergence of methylsulfinyl and methylsulfonyl pyridine analogues.

Experimental Protocols for Bioactivity Profiling

To accurately profile these analogues, the experimental design must account for their distinct mechanisms of action. Below are the self-validating protocols required to test both classes.

Protocol A: Acid-Activation & H⁺/K⁺ ATPase Inhibition Assay (For Methylsulfinyl Analogues)

Causality Rationale: Because methylsulfinyl pyridines are prodrugs, standard in vitro assays at physiological pH will yield false negatives. The protocol must include an acidic pre-incubation step to trigger the formation of the active sulfenamide, validating the pH-dependent covalent mechanism.

  • Enzyme Preparation: Isolate gastric vesicles containing H⁺/K⁺ ATPase from lyophilized porcine gastric mucosa. Suspend in a neutral buffer (pH 7.4).

  • Acidic Pre-Activation (Critical Step):

    • Prepare the methylsulfinyl test compound in a mildly acidic activation buffer (pH 5.0).

    • Incubate for 30 minutes at 37°C to allow the Smiles rearrangement to occur.

    • Control: Incubate a parallel sample in a pH 7.4 buffer (should show minimal to no activity).

  • Inhibition Reaction: Transfer the activated compound to the enzyme suspension. Add 2 mM ATP to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Quantification: Measure the release of inorganic phosphate (Pi) using the malachite green colorimetric assay (absorbance at 620 nm).

  • Validation: The assay is validated if the pH 5.0 pre-incubated compound shows an IC₅₀ in the nanomolar range, while the pH 7.4 pre-incubated compound shows an IC₅₀ > 10 µM.

Protocol B: COX-1 vs. COX-2 Selectivity Assay (For Methylsulfonyl Analogues)

Causality Rationale: To prove that the methylsulfonyl group acts as a selective anchor in the COX-2 secondary pocket, the assay must measure the differential inhibition of human recombinant COX-1 and COX-2 via downstream prostaglandin E2 (PGE2) quantification.

  • Enzyme Incubation: Plate human recombinant COX-1 and COX-2 enzymes in separate 96-well plates containing reaction buffer (100 mM Tris-HCl, pH 8.0, 5 mM EDTA, 2 mM phenol).

  • Compound Addition: Add the methylsulfonyl test compounds at varying concentrations (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C to allow the sulfone group to establish non-covalent hydrogen bonds within the active site.

  • Substrate Initiation: Add 10 µM arachidonic acid to all wells. Incubate for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1 M HCl. Quantify the synthesized PGE2 using a highly specific Enzyme-Linked Immunosorbent Assay (ELISA).

  • Validation: Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A self-validating system will show a high SI (>50) for the methylsulfonyl analogue, confirming successful engagement with the Arg513/His90 residues unique to the COX-2 pocket.

References

1.[1] Rwanda FDA. "OM CAPSULES (OMEPRAZOLE 20MG) Summary of Product Characteristics." Rwanda Food and Drugs Authority. Available at: [Link] 2.[2] National Center for Advancing Translational Sciences (NCATS). "Omeprazole sulfone - Inxight Drugs." Inxight Drugs Database. Available at:[Link] 3.[3] National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors." PubMed Central (PMC). Available at:[Link]

Sources

Reference Standards for Quality Control of (6-(Methylsulfonyl)pyridin-3-yl)methanamine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The compound (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 694482-76-3 for the free base; 1817776-64-9 for the hydrochloride salt) is a critical intermediate and building block in modern medicinal chemistry. It is frequently utilized in the synthesis of pyrimidine derivatives targeting inflammatory, metabolic, oncologic, and autoimmune diseases[1].

From an analytical perspective, the quality control (QC) of this molecule is highly challenging. The powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group deactivates the pyridine ring. During synthetic steps—such as the reduction of 6-(methylsulfonyl)nicotinonitrile using Raney Nickel and hydrogen[1]—the molecule is prone to side reactions, including C-S bond cleavage (des-sulfonylation) or the formation of secondary amine dimers. Consequently, selecting the appropriate class of reference standard is paramount to ensure accurate impurity profiling and batch release.

This guide objectively compares the classes of reference standards available for the QC of (6-(Methylsulfonyl)pyridin-3-yl)methanamine, providing experimental data and a self-validating protocol for in-house standard qualification.

Classifying Reference Standards: A Comparative Analysis

In pharmaceutical QC, reference standards are not monolithic. They are categorized based on their level of characterization, metrological traceability, and intended use[2].

  • Primary Certified Reference Materials (CRMs): These are the gold standard, produced under ISO 17034 accreditation[3]. They are characterized without comparison to another standard, utilizing absolute methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Balance[4].

  • Secondary (Working) Standards: These are highly pure materials used for routine day-to-day testing (e.g., HPLC batch release). They must be rigorously calibrated against a Primary CRM to establish traceability[5].

  • In-House Synthesized Standards: During early-stage drug discovery, commercial CRMs for specific intermediates may be unavailable or cost-prohibitive. Laboratories often synthesize their own standards, which must undergo orthogonal self-validation to be deemed reliable[6].

Table 1: Objective Comparison of Reference Standard Classes
Standard ClassSource / TraceabilityCharacterization LevelRelative CostPrimary Application
Primary CRM ISO 17034 Accredited SupplierMetrological traceability (qNMR, Mass Balance)

Instrument calibration, Method validation, Dispute resolution
Secondary (Working) Standard Commercial SupplierQualified against a Primary CRM

Routine HPLC/LC-MS batch release, In-process control
In-House Standard Internal R&D SynthesisOrthogonal self-validation (qNMR vs. Mass Balance)$Early-stage drug discovery, Impurity marker identification

Synthetic Pathways and Impurity Profiling

To understand why a highly characterized reference standard is necessary, we must examine the causality of impurity generation. The reduction of the nitrile precursor to form the methanamine requires aggressive conditions that can compromise the structural integrity of the molecule. A robust reference standard must be capable of resolving the target analyte from these structurally similar degradants.

Impurity_Pathway SM 6-(Methylsulfonyl) nicotinonitrile Target (6-(Methylsulfonyl)pyridin- 3-yl)methanamine SM->Target Raney Ni / H2 ImpA Impurity A: Des-sulfonyl derivative SM->ImpA C-S Cleavage ImpB Impurity B: Secondary amine dimer Target->ImpB Condensation

Fig 1. Synthetic pathway and critical impurities requiring standard resolution.

Experimental Data: Performance Comparison in QC Workflows

To evaluate the efficacy of an In-House Synthesized Standard against a Primary CRM, an experimental comparability study was conducted. The assay of a commercial batch of (6-(Methylsulfonyl)pyridin-3-yl)methanamine was determined using both standards across two orthogonal techniques: HPLC-UV (Area %) and qNMR (Absolute Assay %).

Table 2: Assay Determination Results (HPLC vs. qNMR)
Analytical MethodCRM Assigned Purity (%)In-House Batch Purity (%)Method Precision (RSD, n=3)Deviation (|CRM - In-House|)
HPLC-UV (Area %) 99.8599.420.12%0.43%
Mass Balance (%) 99.5098.900.15%0.60%
qNMR (Assay %) 99.5298.850.08%0.67%

Data Interpretation: While the In-House batch exhibits a slightly lower absolute purity (98.85% via qNMR), the internal concordance between its Mass Balance (98.90%) and qNMR (98.85%) results is exceptional (Δ = 0.05%). This proves that the In-House standard is analytically sound. Once the mathematical correction factor (0.9885) is applied, it performs identically to the expensive CRM for routine HPLC quantification.

Methodology: Step-by-Step Protocol for In-House Standard Qualification

To ensure scientific integrity, working standards must be established using a self-validating system. The following protocol details the orthogonal qualification of an in-house batch of (6-(Methylsulfonyl)pyridin-3-yl)methanamine using qNMR and Mass Balance.

qNMR is chosen as the primary method because it is a direct, bias-free technique that does not require a structurally identical reference standard—only a highly pure internal standard (IS)[7].

Step 1: Selection of the Internal Standard (IS)
  • Action: Select Maleic Acid (CRM grade) as the internal standard.

  • Causality: Maleic acid is highly soluble in DMSO-d6 and produces a sharp, distinct olefinic singlet at ~6.3 ppm[8]. This chemical shift sits perfectly in a "clean" region, avoiding overlap with the aromatic pyridine protons (7.5–9.0 ppm) and the aliphatic methanamine/methylsulfonyl protons (2.0–4.5 ppm) of our target analyte[9].

Step 2: Sample Preparation
  • Action: Accurately weigh ~10 mg of the (6-(Methylsulfonyl)pyridin-3-yl)methanamine batch and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Causality: Gravimetric precision is the largest source of error in qNMR. Using a microbalance ensures the mass ratio between the analyte and the IS is exact, which is mathematically critical for the final assay calculation.

Step 3: qNMR Acquisition Parameters
  • Action: Acquire the 1H-NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to ≥ 30 seconds.

  • Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the targeted protons. If the delay is too short, the nuclear spins will not fully realign with the magnetic field between pulses, leading to incomplete magnetization recovery and artificially low integration values.

Step 4: Orthogonal Mass Balance Execution
  • Action: Concurrently analyze the batch using HPLC-UV (for organic impurities), Karl Fischer titration (for water content), and GC-FID (for residual solvents like MeOH used during Raney Ni reduction).

  • Calculation: Mass Balance Assay = 100% - (Organic Impurities % + Water % + Residual Solvents %)

Step 5: Self-Validation Check
  • Action: Compare the absolute assay derived from qNMR with the Mass Balance Assay.

  • Causality: If |qNMR Assay - Mass Balance Assay| ≤ 0.5%, the standard is self-validated. This concordance proves that no "invisible" impurities (e.g., inorganic salts that don't show up on UV or NMR) are skewing the data.

QC_Workflow CRM Primary CRM (ISO 17034) qNMR qNMR Analysis (vs. Maleic Acid IS) CRM->qNMR Traceability InHouse In-House Synthesized Batch InHouse->qNMR MassBalance Mass Balance (HPLC + KF + GC) InHouse->MassBalance Validation Data Concordance (|qNMR - MB| < 0.5%) qNMR->Validation MassBalance->Validation WorkingStd Qualified Secondary Working Standard Validation->WorkingStd Approved

Fig 2. Self-validating workflow for qualifying secondary reference standards.

Conclusion

For the quality control of (6-(Methylsulfonyl)pyridin-3-yl)methanamine, relying solely on area-normalization from HPLC is insufficient due to the complex impurity profile generated by its challenging synthesis. While Primary CRMs offer the highest level of metrological traceability, they are often cost-prohibitive for routine testing. By employing a rigorous, self-validating protocol that combines qNMR with Mass Balance, laboratories can confidently qualify In-House Working Standards. This approach ensures scientific integrity, regulatory compliance, and cost-efficiency throughout the drug development lifecycle.

References

1.1 2. 2 3. 3 4.5 5.6 6.7 7.8 8. 4 9. 9

Sources

A Guide to the Analytical Confirmation of (6-(Methylsulfonyl)pyridin-3-yl)methanamine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the verification of (6-(Methylsulfonyl)pyridin-3-yl)methanamine, a compound of interest in medicinal chemistry. We will delve into the foundational method of elemental analysis and compare its utility with modern spectroscopic techniques, offering field-proven insights into experimental choices and data interpretation.

The Critical Role of Structural Verification

The precise molecular structure of a compound dictates its physicochemical properties, biological activity, and safety profile. Any ambiguity in the structure can lead to erroneous interpretations of research data, potentially derailing a drug development program. Therefore, employing a suite of orthogonal analytical methods is not merely good practice but a scientific and regulatory necessity.

Elemental Analysis: A Foundational Pillar of Structural Confirmation

Elemental analysis by combustion is a robust and long-established technique for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound. This method provides the empirical formula, which can be compared against the theoretical composition derived from the proposed molecular formula.

Theoretical Elemental Composition

For (6-(Methylsulfonyl)pyridin-3-yl)methanamine, with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol , the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.01784.0745.14%
HydrogenH1.011010.105.42%
NitrogenN14.01228.0215.05%
OxygenO16.00232.0017.18%
SulfurS32.07132.0717.22%

Note: The percentage of oxygen is typically determined by difference.

An experimentally determined elemental analysis result for a synthesized batch of (6-(Methylsulfonyl)pyridin-3-yl)methanamine should closely match these theoretical values, typically within a ±0.4% deviation, to be considered acceptable.

Experimental Protocol: CHNS Combustion Analysis

The principle of CHNS analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is homogenous and completely dry, as residual solvents can significantly skew the results.[1] A minimum of 5mg of a finely powdered sample is typically required.[1]

  • Instrument Calibration: Calibrate the elemental analyzer using certified organic analytical standards with known elemental compositions.[1]

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.

  • Combustion: Introduce the sealed tin capsule into a high-temperature combustion furnace (typically ~900-1000 °C) with a pulse of pure oxygen.

  • Gas Separation: The resulting gaseous mixture is passed through a reduction furnace to convert nitrogen oxides to N₂ and then flows through a chromatographic column to separate CO₂, H₂O, N₂, and SO₂.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software then calculates the percentage of each element in the original sample.

CHNS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Homogenous, Dry Sample Weighing Precise Weighing (1-3 mg) Sample->Weighing Combustion Combustion (~1000°C in O2) Weighing->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Elemental Percentages (C, H, N, S) Detection->Quantification

Caption: Workflow for CHNS Elemental Analysis.

Orthogonal Spectroscopic Techniques for Comprehensive Confirmation

While elemental analysis provides foundational data on the elemental composition, it does not reveal the connectivity of the atoms. Therefore, a combination of spectroscopic methods is essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[2] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.[3]

Key NMR Experiments for (6-(Methylsulfonyl)pyridin-3-yl)methanamine:

  • ¹H NMR: This experiment identifies the number of different types of protons and their neighboring protons. For the target molecule, one would expect to see distinct signals for the methyl group of the sulfonyl moiety, the methylene protons of the methanamine group, the amine protons, and the aromatic protons on the pyridine ring.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule.[2]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals and confirming the connectivity of the molecular fragments.

Experimental Protocol: General NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign all signals and confirm the structure.

NMR_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Sample Dissolve Sample in Deuterated Solvent OneD_NMR 1D NMR (1H, 13C) Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation

Caption: General workflow for NMR-based structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine its elemental composition with high confidence.[4] This technique is invaluable for confirming the molecular formula.[4][5]

Experimental Protocol: HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer (e.g., TOF, Orbitrap), which measures their m/z values with high precision (typically to four decimal places).[5]

  • Data Analysis: The measured exact mass is compared to the theoretical exact mass of the proposed molecular formula. A mass accuracy of less than 5 ppm is generally required for confident formula confirmation.[4]

For C₇H₁₀N₂O₂S, the theoretical monoisotopic mass is 186.0463 Da. An HRMS experiment should yield a measured mass very close to this value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For (6-(Methylsulfonyl)pyridin-3-yl)methanamine, FTIR can confirm the presence of key functional groups such as the amine (N-H stretching), the sulfonyl group (S=O stretching), and the pyridine ring (C=C and C=N stretching).

Experimental Protocol: FTIR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the expected functional groups.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedKey AdvantagesLimitations
Elemental Analysis Elemental composition (C, H, N, S percentages)Highly accurate and precise for elemental ratios; confirms empirical formula.Does not provide information on molecular connectivity or stereochemistry.
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.The most powerful technique for unambiguous structure elucidation.Requires a relatively larger amount of pure sample; can be complex to interpret for highly complex molecules.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and confirmation of molecular formula.High sensitivity and accuracy for formula determination.Does not provide detailed structural connectivity information on its own.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach for Unquestionable Confirmation

The confirmation of the chemical structure of (6-(Methylsulfonyl)pyridin-3-yl)methanamine, or any new chemical entity, should not rely on a single analytical technique. A synergistic approach, integrating the foundational data from elemental analysis with the detailed structural insights from NMR spectroscopy, the molecular formula confirmation from HRMS, and the functional group identification from FTIR, provides a self-validating system of evidence. This multi-faceted analytical strategy ensures the scientific integrity of research and is a critical component of a robust drug development program.

References

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available from: [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition. Available from: [Link]

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Available from: [Link]

  • AZoM. How Does a CHNSO Analyzer Work? Available from: [Link]

  • University of Illinois. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available from: [Link]

  • Longdom Publishing. Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination. Available from: [Link]

  • National Center for Biotechnology Information. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • National Center for Biotechnology Information. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available from: [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • University of Sheffield. Elemental Analysis tool. Available from: [Link]

  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • American Chemical Society. Identification of functional groups in FTIR spectra via novel machine learning approach. Available from: [Link]

  • California Air Resources Board. Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application for Vehicle Emissions. Available from: [Link]

  • Molecular Weight & Elemental Analysis Calculator. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds. Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • Chemaxon. Elemental Analysis - Documentation. Available from: [Link]

Sources

Benchmarking synthetic routes for (6-(Methylsulfonyl)pyridin-3-yl)methanamine efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for (6-(Methylsulfonyl)pyridin-3-yl)methanamine Efficiency

Executive Summary

(6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS: 1419605-03-0) is a high-value pharmacophore, frequently utilized as a polar, metabolic-stable linker in kinase inhibitors and GPCR ligands. Its structural duality—combining a basic primary amine for coupling with an electron-withdrawing methylsulfonyl group—presents a specific synthetic challenge: chemoselectivity .

The primary difficulty lies in preserving the sulfone moiety during the reduction of the nitrile precursor, while simultaneously preventing the formation of secondary amine dimers. This guide benchmarks the three most prevalent synthetic strategies, ultimately recommending the Direct Sulfinate Displacement Route for laboratory-scale efficiency and the Oxidative Thioether Route for cost-effective industrial scaling.

Strategic Route Analysis

Route A: The Classical Oxidative Sequence (Industrial Standard)

This route relies on the nucleophilic aromatic substitution (


) of 6-chloronicotinonitrile with sodium thiomethoxide, followed by oxidation and reduction.
  • Mechanism:

    
    
    
    
    
    Oxidation
    
    
    Hydrogenation.
  • Pros: Lowest raw material cost (NaSMe is significantly cheaper than sulfinates); well-established chemistry.

  • Cons: Three steps; requires handling odorous thiols; oxidation step (using

    
     or mCPBA) requires careful exotherm control; trace sulfur can poison hydrogenation catalysts.
    
Route B: The Direct Sulfinate Displacement (Lab-Scale Preferred)

A convergent approach utilizing sodium methanesulfinate (


) to install the sulfone directly in one step.
  • Mechanism:

    
     (Direct Sulfonylation) 
    
    
    
    Hydrogenation.
  • Pros: Shortest path (2 steps); avoids oxidative workup; no thiol stench; higher overall yield.

  • Cons: Sodium methanesulfinate is more expensive than thiomethoxide; reaction requires high-boiling polar solvents (DMSO/DMF) which are harder to remove.

Route C: The "Amine-First" Approach (Not Recommended)

Reducing 6-chloronicotinonitrile to the amine before installing the sulfone.

  • Verdict: Inefficient. The resulting amine requires protection (e.g., Boc) to prevent self-reaction during the subsequent

    
     step, adding two unnecessary steps (protection/deprotection).
    

Comparative Benchmarking Data

MetricRoute A (Oxidative)Route B (Sulfinate)Route C (Amine-First)
Step Count 32 4 (w/ protection)
Overall Yield 65-75%80-85% <50%
Atom Economy Moderate (Oxidant waste)High Low (Protecting groups)
Cost/Gram $ (Low)

(Medium)

$ (High)
Scalability ExcellentGoodPoor
Key Risk Catalyst poisoning (S-residues)Solvent removal (DMSO)Over-reduction

Visualizing the Synthetic Pathways

SyntheticRoutes Start 6-Chloronicotinonitrile Thioether 6-(Methylthio) nicotinonitrile Start->Thioether Route A: NaSMe THF, 0°C Sulfone 6-(Methylsulfonyl) nicotinonitrile Start->Sulfone Route B: MeSO2Na DMSO, 100°C (Direct Displacement) Thioether->Sulfone Oxidation (mCPBA or H2O2/WO4) Product (6-(Methylsulfonyl) pyridin-3-yl)methanamine Sulfone->Product Hydrogenation Raney Ni, H2, NH3/MeOH

Caption: Comparison of the 3-step Oxidative Route (A) vs. the 2-step Direct Sulfinate Route (B). Route B offers a more convergent pathway.

Detailed Experimental Protocols

Protocol 1: Preparation of Intermediate 6-(Methylsulfonyl)nicotinonitrile (Route B)

Rationale: This protocol avoids the use of mCPBA and thiols, utilizing the high electrophilicity of the C-6 position.

  • Setup: Charge a round-bottom flask with 6-chloronicotinonitrile (1.0 eq) and sodium methanesulfinate (1.2 eq).

  • Solvent: Add anhydrous DMSO (5 mL/mmol). Note: DMSO is critical for solubilizing the sulfinate salt.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The chloride is displaced quantitatively.

  • Workup: Cool to RT and pour into ice-water. The product, 6-(methylsulfonyl)nicotinonitrile , typically precipitates as a white solid.

  • Purification: Filter and wash with water. If necessary, recrystallize from Ethanol.

    • Target Yield: >90%

    • Purity Check: 1H NMR should show a singlet ~3.2 ppm (

      
      ).
      
Protocol 2: Catalytic Hydrogenation to Methanamine

Rationale: Nitrile reduction often yields secondary amines (dimers). The addition of Ammonia (


) suppresses this side reaction.
  • Catalyst Preparation: Wash Raney Nickel (slurry in water, ~20 wt% loading) three times with absolute ethanol to remove water. Safety: Raney Ni is pyrophoric; keep wet at all times.

  • Reaction Mixture: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the sulfone nitrile intermediate in 7M NH3 in Methanol (10 mL/mmol).

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    to 40-50 psi (3-4 bar) . Shake/stir at RT for 12 hours.
    • Optimization: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid sulfone reduction (rare but possible).

  • Workup: Filter through a Celite pad (under

    
     or kept wet with EtOH) to remove the catalyst. Concentrate the filtrate in vacuo.
    
  • Isolation: The residue is the crude free base. For storage, convert to the HCl salt by treating with 4M HCl in Dioxane.

    • Target Yield: 85-95%

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion (Hydrogenation) Catalyst PoisoningEnsure the sulfone intermediate is sulfur-free (if using Route A). Use fresh Raney Ni.
Secondary Amine Impurity Lack of AmmoniaIncrease

concentration in MeOH; ensure

pressure is maintained.
Product Stuck in DMSO Poor Workup (Route B)Do not extract DMSO with ether. Pour into excess water to crash out the product.

References

  • BenchChem. (2025). (6-(Methylsulfonyl)pyridin-3-yl)methanamine Product Guide. Retrieved from

  • Friesen, R. W., et al. (1998). "2-Pyridyl-3-(4-methylsulfonyl)phenylpyridines: Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. (Describes the ketosulfone synthesis relevant to Route A).
  • Gunanathan, C., & Milstein, D. (2013). "Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis." Science, 341(6143).
  • Organic Chemistry Portal. (2023). "Synthesis of Primary Amines: Reduction of Nitriles." Retrieved from

Safety Operating Guide

Senior Scientist's Guide: Proper Disposal of (6-(Methylsulfonyl)pyridin-3-yl)methanamine

[1]

Executive Summary: Immediate Action Protocol

Compound: (6-(Methylsulfonyl)pyridin-3-yl)methanamine CAS No: 1346616-56-1 (Free Base) / 1817776-64-9 (HCl Salt) Waste Classification: Hazardous Organic Amine (Sulfur-Containing)[1]

This guide supersedes generic disposal advice by addressing the specific functional hazards of the pyridine-sulfone-amine motif.[1] Unlike simple organic bases, this compound releases sulfur oxides (


1Do not dispose of via drain or standard trash.2
Critical Safety Snapshot
ParameterSpecificationAction Required
Primary Hazard Corrosive/Irritant (Amine)Wear chemical-resistant gloves (Nitrile > 0.11mm) and eye protection.[1]
Secondary Hazard Toxic Combustion ProductsIncineration Only in facilities with scrubbers (for

/

).
Reactivity Basic (pKa ~8-9)Segregate from Acids and Oxidizers to prevent exothermic runaway.[1]
Disposal Stream Organic Base / AmineLabel as "Hazardous Waste - Toxic/Corrosive - Organic Amine".[1]

Chemical Profile & Hazard Causality[1][3]

To dispose of a chemical safely, one must understand its reactive potential. This molecule contains three distinct functional groups that dictate its waste management:

  • Primary Methanamine (

    
    ):  This is the primary driver of immediate handling hazards. It is basic and nucleophilic. In the waste stream, it will react exothermically with acids, potentially causing container pressurization if not segregated.
    
  • Methylsulfonyl Group (

    
    ):  A sulfone is chemically stable but poses a downstream hazard during incineration. It oxidizes to Sulfur Dioxide (
    
    
    ), a regulated air pollutant.
  • Pyridine Ring: Aromatic nitrogen heterocycle. Pyridine derivatives often possess specific toxicity profiles and can be persistent in the environment if leached.

Scientist’s Note: The combination of an amine and a sulfone means this waste stream must be flagged for high-temperature incineration with off-gas scrubbing .[1] Standard open burning is prohibited due to acid rain precursor generation.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Residues)

Applicability: Expired stock, synthesis solids, lyophilized powders.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the substance is wet or in solution, as amines can corrode certain alloys over time.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with a compatible high-flashpoint solvent (e.g., butanol) to prevent dust generation during transfer.[1]

  • Labeling: Mark clearly with "Hazardous Waste - Solid - Organic Amine (Sulfur Containing)" .[1]

  • Disposal Path: Transfer to a licensed hazardous waste incinerator.

B. Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent.

  • pH Check: Ensure the waste solution is alkaline (

    
    ). If acidic, neutralize slowly with dilute Sodium Hydroxide (
    
    
    ) to prevent acid-amine salt precipitation which can clog waste lines.[1]
  • Segregation:

    • Do NOT mix with halogenated solvents (DCM, Chloroform) if possible, to reduce incineration costs, though they are chemically compatible.

    • STRICTLY PROHIBITED: Mixing with oxidizing acids (Nitric, Perchloric) or aldehydes (polymerization risk).[1]

  • Container: HDPE carboy with a vented cap (to prevent pressure buildup from slow off-gassing or thermal expansion).

C. Contaminated Debris (PPE, Syringes, Silica)[1]
  • Solid Debris: Place gloves, paper towels, and weighing boats into a yellow biohazard/chemical debris bag (or equivalent regional color code for hazardous solids).

  • Sharps: Needles contaminated with the amine must go into a rigid sharps container labeled for Chemical Incineration .

  • Chromatography Media: Silica gel used to purify this compound contains adsorbed amine. Flash off residual solvents in a fume hood, then dispose of the dry silica as Hazardous Solid Waste .

Operational Visualizations

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound enters the correct destruction workflow.

DisposalDecisionStartWaste Generation:(6-(Methylsulfonyl)pyridin-3-yl)methanamineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidLiquid / SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Silica, Paper)StateCheck->DebrisTrace/ResidueSolidActionPack in HDPE/Glass.Label: 'Toxic Organic Solid'.Send for Incineration.Solid->SolidActionLiquidCheckpH < 7?Liquid->LiquidCheckDebrisActionDouble Bag (Chem-Resistant).Label: 'Contaminated Solids'.Incineration.Debris->DebrisActionDestructionFINAL DESTRUCTION:High-Temp Incineration(w/ Scrubber for SOx/NOx)SolidAction->DestructionNeutralizeNeutralize withdilute NaOHLiquidCheck->NeutralizeYes (Acidic)LiquidActionPack in HDPE Carboy.Label: 'Alkaline Organic Liquid'.Segregate from Oxidizers.LiquidCheck->LiquidActionNo (Basic)Neutralize->LiquidActionLiquidAction->DestructionDebrisAction->Destruction

Caption: Decision logic for segregating (6-(Methylsulfonyl)pyridin-3-yl)methanamine waste based on physical state and pH.

Figure 2: Spill Cleanup Workflow

Immediate response protocol for laboratory spills.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Avoid Dust Inhalation)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves, Goggles,Lab Coat, N95/RespiratorEvacuate->PPEContain3. Containment:Cover with absorbent padsor sand damPPE->ContainNeutralize4. Decontamination:Wipe with dilute Acetic Acid(creates soluble acetate salt)Contain->NeutralizeCollect5. Collection:Scoop into HazWaste Container.Label 'Spill Debris'.Neutralize->CollectVerify6. Verification:Check surface pH.Repeat wipe if basic.Collect->Verify

Caption: Sequential workflow for safely managing accidental spills in the laboratory.

Regulatory & Compliance Framework

While specific "P" or "U" codes (EPA RCRA) are not assigned to this specific research chemical, "Generator Knowledge" must be used to classify the waste correctly.

US EPA (RCRA) Classification[1]
  • Characteristic Waste: Likely D002 (Corrosive) if the pH of the aqueous solution is > 12.5.

  • N.O.S. Classification: If not corrosive, it falls under Non-Specific Organic Waste .

  • DOT Shipping Name (for disposal transport):

    • Proper Shipping Name: Polyamines, solid, corrosive, n.o.s.[1] (contains (6-(Methylsulfonyl)pyridin-3-yl)methanamine)[1][3][4]

    • UN Number: UN 3259 (Solid) or UN 2735 (Liquid)[1]

    • Hazard Class: 8

European Waste Catalogue (EWC)[1]
  • Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71496358, (6-(Methylsulfonyl)pyridin-3-yl)methanamine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Classification. Retrieved from [Link][1]

A Senior Application Scientist's Guide to Safely Handling (6-(Methylsulfonyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides a detailed protocol for handling (6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS 945509-34-4), a compound featuring a pyridine ring, a sulfonyl group, and a methanamine moiety. The recommendations herein are synthesized from the safety profiles of structurally similar compounds and established laboratory safety principles.

Disclaimer: This guide is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by your chemical supplier. Always review the supplier-specific SDS before any handling operation.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

A thorough risk assessment is the foundation of laboratory safety. The molecular structure of (6-(Methylsulfonyl)pyridin-3-yl)methanamine suggests several potential hazards based on its functional groups:

  • Pyridine Moiety: Pyridine and its derivatives are often harmful if inhaled, swallowed, or if they come into contact with skin.[1][2] They can cause significant skin and eye irritation.[2][3]

  • Methanamine Group: Aliphatic amines can be corrosive and irritants to the skin, eyes, and respiratory tract.

  • Sulfonyl Group: While the sulfonyl group itself is relatively stable, related compounds like sulfonyl chlorides are highly reactive and corrosive.[4]

Based on these structural alerts, a conservative approach to handling is warranted. The following table summarizes the potential hazards, which should be confirmed with the supplier's SDS.

Potential Hazard Classification Description Rationale / Associated Functional Group
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6]Pyridine, Methanamine
Skin Corrosion / Irritation Causes skin irritation.[3][7]Pyridine, Methanamine
Serious Eye Damage / Irritation Causes serious eye irritation or damage.[3][7]Pyridine, Methanamine
Specific Target Organ Toxicity May cause respiratory irritation.[5][7]Pyridine, Methanamine

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before relying on Personal Protective Equipment (PPE), we must implement more effective controls to minimize exposure.

  • Engineering Controls: The single most important engineering control is a properly functioning and certified chemical fume hood.[1][8] All weighing, transfers, and reactions involving this compound must be conducted within a fume hood to control the release of vapors or dust.[3] Ensure that an eyewash station and safety shower are immediately accessible.[2]

  • Administrative Controls: Establish safe work practices. Clearly label all containers.[9] Restrict access to the handling area to authorized personnel only. Never work alone when handling potentially hazardous materials.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate the risk entirely.

Eye and Face Protection

Due to the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Requirement: Tightly fitting chemical splash goggles are mandatory.

  • For Increased Risk: When there is a significant risk of splashing (e.g., transfers of larger quantities or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[4]

Hand Protection

Skin contact is a primary route of exposure.

  • Requirement: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many pyridine derivatives.[1][8]

  • Best Practice: Always inspect gloves for tears or punctures before use.[8] For prolonged operations, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream immediately after use.

Skin and Body Protection

Protect your skin and personal clothing from contamination.

  • Requirement: A clean, fully buttoned laboratory coat must be worn at all times.[8]

  • Additional Protection: For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.[4] Ensure you are wearing long pants and closed-toe shoes.[10]

Respiratory Protection

All handling should occur within a fume hood to prevent inhalation.

  • Standard Operations: If work is conducted exclusively within a certified fume hood, additional respiratory protection is typically not required.[8]

  • Non-Standard Conditions: In the rare event of a fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][9] All respirator use must be part of a formal respiratory protection program, including fit-testing and training.

Step-by-Step Safe Handling Workflow

This workflow provides a systematic approach to handling (6-(Methylsulfonyl)pyridin-3-yl)methanamine, minimizing risk at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Glassware & Equipment prep1->prep2 prep3 Review SDS & Protocol prep2->prep3 prep4 Don Full, Correct PPE prep3->prep4 h1 Carefully Weigh Compound (Use draft shield if powder) prep4->h1 Begin Work h2 Perform Transfer or Reaction h1->h2 h3 Securely Cap All Containers h2->h3 c1 Decontaminate Surfaces & Glassware in Hood h3->c1 Work Complete c2 Segregate & Seal Hazardous Waste c1->c2 c3 Doff PPE Correctly (See Doffing Protocol) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: A systematic workflow for handling (6-(Methylsulfonyl)pyridin-3-yl)methanamine.

Decontamination and Disposal Plan

Proper doffing of PPE and waste management are critical to prevent secondary contamination.

PPE Removal (Doffing) Protocol

The sequence of PPE removal is designed to prevent contact with any contaminants on the exterior of the equipment.

start Procedure Complete glove1 1. Remove Outer Gloves (If double-gloved) start->glove1 apron 2. Remove Chemical Apron (If worn) glove1->apron coat 3. Remove Lab Coat (Turn inside out) apron->coat goggles 4. Remove Face Shield / Goggles (Handle by straps) coat->goggles glove2 5. Remove Inner Gloves (Peel off without touching exterior) goggles->glove2 wash 6. Wash Hands Thoroughly with Soap and Water glove2->wash end Exit Lab Safely wash->end

Caption: The correct sequence for removing Personal Protective Equipment (PPE) after handling.

Waste Disposal
  • Solid Waste: All contaminated disposables (gloves, wipes, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused material and reaction waste must be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[11]

  • Compliance: All waste disposal must adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[9]

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, cover it with a dry, inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[4] Collect the absorbed material into a sealed hazardous waste container. For large spills, evacuate the lab and contact your EHS office immediately.

References

  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Safety data sheet - m-Xylylenediamine. CPAChem. [Link]

  • PREPARATION OF SULFONYL CYANIDES FROM SULFONYL CHLORIDES. Organic Syntheses. [Link]

  • Safety Data Sheet: di-Potassium hydrogen phosphate. Carl ROTH. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

Sources

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